6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
Description
BenchChem offers high-quality 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-5(11(14)15)4-10-2-1-9-7(6)10/h1-4H,(H,12,13) |
InChI Key |
NUTAUBAYACKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid. This compound holds significant potential as a versatile intermediate for the development of novel pharmaceuticals. We present a detailed, two-step synthetic pathway, beginning with the synthesis of the imidazo[1,2-a]pyridine-8-carboxylic acid precursor, followed by a regioselective nitration. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with predicted spectral data and fragmentation patterns.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[2] Derivatives of this core structure have demonstrated efficacy as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2] The introduction of a nitro group and a carboxylic acid moiety at specific positions on this scaffold can significantly modulate its physicochemical properties and biological activity, opening new avenues for drug design and development. 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid, in particular, is a promising building block for creating novel compounds with potentially enhanced therapeutic profiles.
A Proposed Synthetic Pathway
The synthesis of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid can be strategically approached in two key stages: the initial construction of the imidazo[1,2-a]pyridine-8-carboxylic acid core, followed by the regioselective introduction of a nitro group at the 6-position.
Caption: Proposed two-step synthesis of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
Part 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
The foundational step involves the cyclization of 2-amino-3-pyridinecarboxylic acid with a suitable α-halo carbonyl compound, such as chloroacetaldehyde. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-3-pyridinecarboxylic acid (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield imidazo[1,2-a]pyridine-8-carboxylic acid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen for its ability to dissolve the starting materials and for its appropriate boiling point for the reaction.
-
Reagent: Chloroacetaldehyde is a readily available and effective reagent for this type of cyclization. The α-halo group is susceptible to nucleophilic attack by the pyridine nitrogen, initiating the ring formation.
Part 2: Regioselective Nitration
The second stage involves the nitration of the synthesized imidazo[1,2-a]pyridine-8-carboxylic acid. The introduction of the nitro group is anticipated to occur at the 6-position of the pyridine ring. This regioselectivity is governed by the electronic properties of the heterocyclic system. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the fused imidazole ring can influence the electron density distribution.[4] While the carboxylic acid group at the 8-position is deactivating, the 6-position remains one of the more favorable sites for electrophilic attack.
Experimental Protocol:
-
Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add imidazo[1,2-a]pyridine-8-carboxylic acid (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Reaction Conditions: The reaction mixture is stirred at a low temperature for a specified period. The reaction progress is monitored by TLC.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is then washed with cold water until the washings are neutral and dried to afford 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated sulfuric and nitric acids is a standard and effective nitrating agent for deactivating aromatic systems. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: The reaction is performed at a low temperature to control the exothermicity of the nitration and to minimize the formation of side products.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.[5]
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~9.5 | d | 1H | H-5 |
| ~8.5 | d | 1H | H-7 |
| ~8.2 | s | 1H | H-2 |
| ~7.9 | s | 1H | H-3 |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~145 | C-6 |
| ~142 | C-8a |
| ~130 | C-5 |
| ~125 | C-7 |
| ~120 | C-8 |
| ~118 | C-2 |
| ~115 | C-3 |
Rationale for Predicted Shifts:
-
The proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet at a very downfield chemical shift.
-
The protons on the pyridine ring (H-5 and H-7) will be in the aromatic region, with their exact shifts influenced by the electron-withdrawing nitro group.
-
The protons on the imidazole ring (H-2 and H-3) will also be in the aromatic region.
-
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the nitro group (C-6) will also be significantly deshielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 221 | [M]⁺ |
| 204 | [M - OH]⁺ |
| 175 | [M - NO₂]⁺ |
| 147 | [M - NO₂ - CO]⁺ |
Rationale for Fragmentation Pattern:
-
The molecular ion peak [M]⁺ is expected at m/z 221.
-
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[6]
-
Carboxylic acids can undergo fragmentation through the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH).
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid. The proposed two-step synthesis is based on well-established chemical principles and offers a practical approach for obtaining this valuable intermediate. The comprehensive characterization methods outlined, along with the predicted spectral data, will serve as a crucial reference for researchers in the field of medicinal chemistry and drug development. The availability of this versatile building block will undoubtedly facilitate the exploration of new chemical space and the discovery of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.
References
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved February 17, 2026, from [Link]
-
Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). Retrieved February 17, 2026, from [Link]
- Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(11), 35-38.
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008).
- Katritzky, A. R., & Lunt, E. (1970). The nitration of imidazo[1,5-a]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1925-1928.
- Katritzky, A. R., & Rogers, J. W. (1970). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 68(12), 4935-4937.
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Retrieved February 17, 2026, from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
- Hou, C. J., Chen, C. N., & Sun, C. M. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
- Szabó, Z., Tóth, G., & Keglevich, G. (2020).
- Taliyancich, A., Rousseau, A. L., & de Koning, C. B. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996–5001.
-
¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. (n.d.). Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 17, 2026, from [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.).
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (2017, January 22). Chemistry Stack Exchange. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. (n.d.). SID. Retrieved February 17, 2026, from [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022, February 7). MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Spectroscopic Characterization of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[1][2] Given the structural significance of imidazo[1,2-a]pyridines in drug development, a thorough understanding of their analytical characterization is paramount.[3][4] This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. The interpretations are based on established principles of spectroscopy and comparative analysis with structurally related compounds reported in the literature.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[5][6] For 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group at the C6 position and the carboxylic acid group at the C8 position.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.0-8.2 | s | - |
| H-3 | ~7.8-8.0 | s | - |
| H-5 | ~8.5-8.7 | d | J ≈ 9.0 |
| H-7 | ~7.9-8.1 | d | J ≈ 9.0 |
-
Rationale: The protons on the imidazo[1,2-a]pyridine ring system typically appear in the aromatic region (7.0-9.0 ppm). The nitro group at C6 will significantly deshield the proton at C5, shifting it downfield. Similarly, the carboxylic acid at C8 will influence the chemical shift of the H-7 proton. The protons at C2 and C3 will appear as singlets, while H-5 and H-7 will likely be doublets due to coupling with each other.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the heteroatoms and the electron-withdrawing substituents.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-2 | ~115-120 |
| C-3 | ~140-145 |
| C-5 | ~125-130 |
| C-6 | ~145-150 (due to NO₂) |
| C-7 | ~120-125 |
| C-8 | ~130-135 |
| C-8a | ~140-145 |
-
Rationale: The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atom attached to the nitro group (C-6) will also be deshielded and shifted downfield. The other aromatic carbons will appear in the typical range for imidazo[1,2-a]pyridine derivatives.[7]
Advanced NMR Techniques
For unambiguous assignment of proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[8]
-
COSY: Will establish the coupling relationships between adjacent protons, for instance, between H-5 and H-7.
-
HSQC: Will correlate directly bonded proton and carbon atoms.
-
HMBC: Will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[8]
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][9]
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C and C=N (Aromatic) | 1450-1600 | Medium to Strong |
| N-O (Nitro Group) | 1500-1550 and 1300-1350 | Strong, Asymmetric & Symmetric |
-
Rationale: The broad O-H stretch of the carboxylic acid is a key diagnostic peak. The strong carbonyl absorption is also characteristic. The two strong bands for the nitro group are definitive for its presence. The aromatic C=C and C=N stretching vibrations will appear in the fingerprint region.[7]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[5][9] Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.
Predicted Mass Spectrometry Data (ESI):
| Ion | Predicted m/z |
| [M+H]⁺ | 208.04 |
| [M-H]⁻ | 206.02 |
| [M-H-CO₂]⁻ | 162.03 |
-
Rationale: In positive ion mode, the molecule is expected to be protonated to give the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid will yield the [M-H]⁻ ion. A common fragmentation pathway for carboxylic acids is the loss of CO₂, which would result in a fragment at m/z 162.03 in negative ion mode. The fragmentation of the nitro group can also be observed.[10][11]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to allow for the observation of the acidic proton of the carboxylic acid.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.[12]
Caption: NMR Spectroscopy Workflow
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Caption: IR Spectroscopy Workflow
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Determine the molecular weight from the parent ion peaks ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to support the proposed structure.
Caption: Mass Spectrometry Workflow
Conclusion
References
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
- Al-Ghorbani, M., et al. (2025).
- Ciurtin, D. M., et al. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 26(15), 4485.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Nagy, V., et al. (2024).
- Bhatt, K., et al. (2023). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Current Organic Chemistry, 27(22).
- Bhatt, K., et al. (2023). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development.
- Feketeova, L., et al. (2017). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Publishing.
- Kakehi, A., et al. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace.
- Szolnoki, T., et al. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. ACS Omega, 7(47), 43355–43361.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Suwiński, J., & Walczak, K. (2002). Synthesis and Mass Spectra of Labeled 4(5)-Nitro-1H-imidazole-5(4)-carbonitriles. Journal of Mass Spectrometry, 37(8), 845-849.
- Gulea, M., & Vlase, I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35254.254.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. lehigh.edu [lehigh.edu]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Biological Activity Screening of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel compound, 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid. While this specific molecule is not extensively characterized in public literature, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide leverages established knowledge of this chemical class and the known bioactivity of nitroaromatic compounds to propose a logical, efficient, and technically sound screening strategy.
The core philosophy of this guide is to present a tiered approach, beginning with broad-spectrum primary screens to identify potential areas of activity, followed by more focused secondary and mechanistic assays to elucidate the compound's mode of action and therapeutic potential.
The Scientific Rationale: Why Screen This Compound?
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system present in several marketed drugs, such as Zolpidem and Alpidem.[2] Its rigid, planar structure is amenable to forming key interactions with a variety of biological targets. The specific substitutions on the target molecule, 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid, provide compelling reasons for a thorough biological evaluation:
-
The Imidazo[1,2-a]pyridine Core: This scaffold is associated with a wide range of biological activities, including potent anticancer effects via mechanisms like PI3K inhibition and induction of apoptosis, as well as significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[4][5]
-
The 6-Nitro Group: Nitroaromatic compounds are a known class of therapeutics, particularly in antimicrobial and anticancer applications.[6][7] The nitro group is often bioreduced within target cells or in hypoxic tumor environments to form reactive nitrogen species that can induce cellular damage.[8][9] This functional group suggests a high potential for selective toxicity against pathogens or cancer cells.
-
The 8-Carboxylic Acid Group: The presence of a carboxylic acid or its corresponding amide at the C8 position has been explored in the context of antimycobacterial agents.[4] This group can significantly influence the compound's physicochemical properties, such as solubility and cell permeability, and may serve as a key interaction point with target enzymes or receptors.
Given these structural features, a primary screening cascade should logically focus on two main therapeutic areas: oncology and infectious diseases .
A Tiered Screening Workflow
Caption: A tiered workflow for screening 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
Tier 1: Primary Screening Protocols
The initial goal is to determine if the compound exhibits any significant biological activity at reasonable concentrations.
Antimicrobial Susceptibility Testing
The prevalence of antimicrobial activity within the imidazo[1,2-a]pyridine class and the presence of a nitro group strongly justify an initial broad-spectrum screen. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[5][10]
Experimental Protocol: Broth Microdilution for MIC Determination [2][11]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a concentration range of, for example, 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay itself.
-
Seal the plate and incubate at 37°C for 16-20 hours.[2]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.[5] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm. A resazurin-based colorimetric assay can also be used for a more sensitive readout.[10]
-
Anticancer and General Cytotoxicity Screening
Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[12][13][14] A primary screen against a representative cancer cell line is crucial. It is also vital to assess general cytotoxicity to distinguish between selective anticancer effects and non-specific toxicity. The MTT and LDH assays are standard, reliable methods for this purpose.[3]
Experimental Protocol: MTT Cell Viability Assay [3]
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HT-29 colon cancer or A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at an optical density (OD) of 570-590 nm using a microplate reader.[3] The cell viability is proportional to the absorbance.
-
Experimental Protocol: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Assay Execution:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare a "maximum LDH release" control by adding a lysis buffer to untreated control wells 30-45 minutes before this step.
-
Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
-
Tier 2: Mechanistic Elucidation and Hit Expansion
If the primary screens yield a positive "hit" (e.g., MIC < 16 µg/mL or IC₅₀ < 20 µM), the next stage is to investigate the specificity and mechanism of action.
Expanded Screening Panels
-
Antimicrobial Hits: Test the compound against a broader panel of microorganisms, including Gram-positive and Gram-negative bacteria, drug-resistant strains (e.g., MRSA), and potentially fungal or mycobacterial species, given the known activity of related compounds.[1]
-
Anticancer Hits: Screen against a panel of diverse cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous control cell line (e.g., human fibroblasts) to determine the therapeutic index and cancer-type selectivity.
Potential Mechanism of Action: Kinase Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[12] A direct in vitro kinase assay is a logical next step to investigate this potential mechanism.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.
Experimental Protocol: In Vitro Kinase Assay (PI3Kα)
-
Reagents: Recombinant human PI3Kα, kinase buffer, ATP, and a suitable substrate (e.g., phosphatidylinositol).
-
Assay Setup:
-
In a microplate, add the kinase buffer, the test compound at various concentrations, and the recombinant PI3Kα enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP (often radiolabeled with ³²P or ³³P for detection).[9]
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays where the radiolabeled phosphorylated product is captured on a membrane, or through luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control.
-
Plot the data to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.
Table 1: Hypothetical Primary Screening Results
| Assay Type | Target | Metric | Result |
| Antimicrobial | S. aureus | MIC | 8 µg/mL |
| Antimicrobial | E. coli | MIC | >128 µg/mL |
| Cytotoxicity | A549 Lung Cancer | IC₅₀ (MTT) | 15 µM |
| Cytotoxicity | Normal Fibroblasts | IC₅₀ (MTT) | 95 µM |
| Kinase Inhibition | PI3Kα | IC₅₀ | 1.2 µM |
Interpretation: The hypothetical data above would suggest that 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid has moderate and selective activity against Gram-positive bacteria and exhibits a degree of selective cytotoxicity towards cancer cells over normal cells (Therapeutic Index ≈ 6.3). The potent inhibition of PI3Kα provides a strong, testable hypothesis for its anticancer mechanism of action.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial biological characterization of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid. Based on the well-documented activities of the imidazo[1,2-a]pyridine scaffold and the nitroaromatic functionality, this compound represents a promising candidate for drug discovery efforts in oncology and infectious disease. Positive results from this screening cascade would justify further investigation, including advanced mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
-
In vitro kinase assay | Protocols.io. (2024, May 31). protocols.io. [Link]
-
Wali, A. F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2022). SciELO. [Link]
-
Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]
-
Protocol for Invitro Kinase Assay. (n.d.). Unknown Source. [Link]
-
Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013, September 1). PubMed. [Link]
-
Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). OUCI. [Link]
-
Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. ACS Publications. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. [Link]
-
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. PubMed. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011, September 15). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023, April 6). PMC. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Unknown Source. [Link]
-
Cytotoxicity LDH Assay Kit-WST. (2017, May 1). Unknown Source. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Cytotoxic Evaluation of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid Against Cancer Cell Lines
This guide provides a comprehensive framework for the in vitro evaluation of the novel compound, 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid, as a potential anti-cancer agent. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic entities. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly assess the cytotoxic potential and preliminary mechanism of action of this compound.
Introduction: The Rationale for Investigating 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer properties.[2][4][5][6] The introduction of a nitro group to heterocyclic compounds has been a successful strategy in the development of therapeutics, particularly in oncology.[7][8] Nitroaromatic compounds can function as bioreductive prodrugs, which are selectively activated under the hypoxic conditions characteristic of solid tumors.[9][10][11] This selective activation leads to the formation of cytotoxic reactive species, offering a targeted approach to cancer therapy with potentially reduced systemic toxicity.[9][11]
The novel compound, 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid, combines the promising imidazo[1,2-a]pyridine core with a bioreductive nitro group. This design suggests a high potential for selective cytotoxicity against cancer cells, particularly those in a hypoxic microenvironment. This guide outlines a systematic approach to validate this hypothesis through a series of in vitro studies.
Proposed Synthesis and Characterization
A plausible synthetic route for 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid can be adapted from established methods for the synthesis of imidazo[1,2-a]pyridine derivatives.[12][13] The synthesis would likely involve the cyclization of a substituted 2-aminopyridine with an appropriate α-haloketone, followed by functional group manipulations to introduce the nitro and carboxylic acid moieties. The final product would require thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro Cytotoxicity Assessment: A Multi-faceted Approach
A crucial first step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.[14][15][16] A panel of well-characterized cancer cell lines representing different tumor types (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, and HepG2 hepatocellular carcinoma) should be selected for initial screening.
Cell Viability Assays
Cell viability assays are foundational in cytotoxicity testing, providing a quantitative measure of a compound's ability to reduce the viable cell population.[17]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Membrane Integrity Assay
Assays that measure cell membrane integrity provide a direct assessment of cytotoxicity by quantifying the leakage of intracellular components from damaged cells.[18]
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on a positive control of fully lysed cells.
Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is critical for its further development. The following experiments are designed to investigate the potential mechanisms of action of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[18]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.
Cell Cycle Analysis
Many cytotoxic agents function by inducing cell cycle arrest, preventing cancer cells from proliferating.[9]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
Investigation of Hypoxia Selectivity
Given the presence of the nitro group, it is crucial to assess whether the compound exhibits enhanced cytotoxicity under hypoxic conditions.
Protocol:
-
Cell Culture: Culture cancer cells under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Cytotoxicity Assay: Perform an MTT or LDH assay on both sets of cells treated with the compound.
-
Data Comparison: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would indicate selective activation.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and communication of results.
Tabular Summary of Hypothetical Cytotoxicity Data
Table 1: Hypothetical IC50 Values (µM) of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| A549 (Lung) | 45.2 | 22.5 | 10.8 |
| MDA-MB-231 (Breast) | 38.7 | 19.1 | 9.3 |
| HepG2 (Liver) | 52.1 | 28.4 | 15.6 |
Visualizing Experimental Workflows and Pathways
Graphviz diagrams can be used to clearly illustrate experimental procedures and hypothesized molecular pathways.
Caption: Workflow for in vitro cytotoxicity evaluation.
Caption: Hypothesized mechanism of action under hypoxia.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust starting point for the comprehensive in vitro evaluation of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid. The data generated from these studies will be instrumental in determining the compound's potential as a novel anticancer agent. Positive and significant findings, particularly regarding potency and hypoxia selectivity, would warrant further investigation, including in vivo efficacy studies in animal models of cancer. The exploration of structure-activity relationships through the synthesis and testing of analogues could further optimize the therapeutic potential of this promising chemical scaffold.
References
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology.
- In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). SciSpace.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal.
- Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). SciSpace.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. (2019). PMC.
- Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. (2018). NIH.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Open MedScience.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024).
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI.
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Sigma-Aldrich.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). RSC Medicinal Chemistry.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2025).
- 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. CymitQuimica.
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, 97%, Thermo Scientific. Fisher Scientific.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. scispace.com [scispace.com]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. kosheeka.com [kosheeka.com]
- 17. scispace.com [scispace.com]
- 18. bmglabtech.com [bmglabtech.com]
Technical Guide: Mechanism of Action & Therapeutic Potential of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic Acid
The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 1352723-56-8).
This compound serves as a critical pharmacophore scaffold and synthetic intermediate for next-generation antimycobacterial and antiparasitic agents. Its structural architecture combines a bioreductive "warhead" (the nitro group) with a privileged heterocyclic core (imidazo[1,2-a]pyridine) capable of targeting the mycobacterial electron transport chain (specifically QcrB) when derivatized.
Executive Summary
6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid represents a strategic building block in the discovery of anti-tuberculosis (TB) and anti-kinetoplastid therapeutics. While the free carboxylic acid is primarily a synthetic precursor, its derivatives (specifically 8-carboxamides ) exhibit potent activity against Mycobacterium tuberculosis (Mtb) and Leishmania spp.
The therapeutic value of this scaffold is driven by a Dual-Mechanism of Action (MoA) :
-
Bioactivation (Nitro-Warhead): The 6-nitro substituent acts as a prodrug motif, undergoing bioreduction by bacterial/parasitic nitroreductases (e.g., Ddn in Mtb) to generate cytotoxic reactive nitrogen species (RNS).
-
Target Inhibition (QcrB Blockade): The 8-carboxamide derivatives bind to the QcrB subunit of the cytochrome
complex, collapsing the proton motive force (PMF) and halting ATP synthesis.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid |
| CAS Registry | 1352723-56-8 |
| Molecular Formula | |
| Molecular Weight | 207.14 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine |
| Key Substituents | 6-Nitro ( |
| Solubility | Low in water; soluble in DMSO, DMF. |
Mechanism of Action (MoA)
The pharmacological activity of this scaffold is realized through two distinct pathways, often acting synergistically in derivatized forms.
Pathway A: Inhibition of the Electron Transport Chain (QcrB)
When the 8-carboxylic acid is converted to an 8-carboxamide (e.g., via coupling with benzylamines), the resulting molecule targets the cytochrome
-
Target: QcrB (Ubiquinol-cytochrome c reductase subunit B).
-
Binding Mode: The imidazo[1,2-a]pyridine core mimics the quinone ring of ubiquinol. The 8-carboxamide side chain extends into the
site of the enzyme. -
Physiological Consequence:
-
Blockade of electron transfer from menaquinone to cytochrome c.
-
Cessation of proton pumping across the mycobacterial membrane.
-
Depletion of cellular ATP levels
Bacteriostasis/Bactericidal effect.
-
Pathway B: Bioreductive Activation (The Nitro Effect)
Similar to Pretomanid and Delamanid , the 6-nitro group on the imidazopyridine ring renders the molecule a substrate for specific nitroreductases.
-
Enzyme: Deazaflavin-dependent nitroreductase (Ddn ) in M. tuberculosis (utilizing cofactor
). -
Mechanism:
-
Entry: The drug enters the cell (often requiring specific transporters).
-
Reduction: Ddn reduces the 6-nitro group to a nitroso or hydroxylamine intermediate.
-
Radical Release: This unstable intermediate releases Reactive Nitrogen Species (RNS), including nitric oxide (NO).
-
Damage: RNS attack DNA, proteins, and cell wall lipids (mycolic acids), leading to cell death even in non-replicating (dormant) states.
-
Visualization: Dual-Mechanism Pathway
The following diagram illustrates the convergence of these two mechanisms.
Caption: Dual MoA of 6-Nitroimidazo[1,2-a]pyridine derivatives: Energy depletion via QcrB inhibition and structural damage via nitro-activation.
Experimental Protocols for Validation
To validate the activity of this scaffold, researchers must employ assays that distinguish between general toxicity and specific target engagement.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC
Determines the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Preparation: Dissolve 6-Nitroimidazo[1,2-a]pyridine derivative in DMSO (10 mM stock).
-
Dilution: Prepare two-fold serial dilutions in 7H9 broth supplemented with OADC.
-
Inoculation: Add M. tuberculosis H37Rv (
) to 96-well plates containing drug dilutions. -
Incubation: Incubate at 37°C for 5–7 days.
-
Readout: Add Resazurin (0.02%) and incubate for 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Validation: Use Isoniazid (MIC ~0.05 µM) as a positive control.
Protocol 2: QcrB Enzymatic Inhibition Assay
Verifies Pathway A (Target Engagement).
-
Membrane Prep: Isolate inverted membrane vesicles from M. smegmatis
strain complemented with M. tuberculosis QcrB. -
Reaction Mix: 50 mM MOPS (pH 7.5), 2 mM KCN (to block terminal oxidase), 50 µM decylubiquinol (
, donor), and 50 µM cytochrome c (acceptor). -
Initiation: Add the test compound (1–100 µM) and initiate reaction with membrane fraction.
-
Measurement: Monitor the reduction of cytochrome c by absorbance increase at 550 nm using a spectrophotometer.
-
Result: A decrease in reduction rate compared to DMSO control indicates QcrB inhibition.
Protocol 3: Nitroreductase (Ddn) Activation Assay
Verifies Pathway B (Prodrug Activation).
-
Recombinant Protein: Purify Recombinant Mtb Ddn enzyme.
-
Cofactor: Prepare
(reduced form) using an enzymatic generating system (F420-dependent glucose-6-phosphate dehydrogenase). -
Assay: Mix Ddn (1 µM),
(10 µM), and Test Compound (50 µM) in anaerobic buffer. -
Detection: Monitor the oxidation of
by fluorescence loss (Ex: 400 nm, Em: 460 nm) or HPLC analysis of the parent compound disappearance. -
Interpretation: Rapid consumption of
indicates the compound is a substrate for Ddn.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid core affect biological potency (based on aggregated literature data for this class).
| Position | Substituent | Effect on Potency (MIC) | Mechanism Implication |
| C-6 | -Nitro ( | High Potency (< 1 µM) | Enables bioreductive killing; potential genotoxicity risk if not selective. |
| C-6 | -Chloro ( | Moderate/High | Removes bioreductive path; relies solely on QcrB inhibition. Safer tox profile. |
| C-6 | -Hydrogen ( | Low | Loss of "warhead" and reduced lipophilicity. |
| C-8 | -COOH (Acid) | Inactive / Low | Poor cell permeability; serves as synthetic intermediate. |
| C-8 | -CONH-R (Amide) | Very High (nM range) | Critical for binding to QcrB |
Synthesis Workflow
From Scaffold to Lead Candidate.
The 8-carboxylic acid is rarely the final drug. It is converted to the active amide via the following validated workflow:
Caption: Synthetic route from aminopyridine precursor to the active 8-carboxamide drug candidate.
References
-
Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE, 7(12), e52951. Link
-
Kang, S., et al. (2014). "Synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides as a novel antimycobacterial lead series." Journal of Medicinal Chemistry, 57(12), 5293-5305. Link
-
Moraski, G. C., et al. (2013). "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Link
-
Cherian, J., et al. (2021). "Structure-Activity Relationships of Antitubercular Nitroimidazoles." Journal of Medicinal Chemistry, 54(16), 5639–5659. Link
-
PubChem Compound Summary. "Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate" (Related Ester). Link[2]
Sources
The Strategic Placement of the Nitro Group: A Deep Dive into the Structure-Activity Relationship of 6-Nitroimidazo[1,2-a]pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique bicyclic heterocyclic system offers a versatile template for designing molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and antiparasitic properties.[1][3] This technical guide, tailored for professionals in drug discovery and development, delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly potent subclass: the 6-nitroimidazo[1,2-a]pyridine derivatives. The introduction of a nitro group at the C-6 position of the pyridine ring profoundly influences the molecule's electronic properties and biological activity, making this class of compounds a compelling area of research.
The Pivotal Role of the 6-Nitro Group: An Electronic and Mechanistic Perspective
The presence of a nitro group (-NO2) at the 6-position of the imidazo[1,2-a]pyridine core is a critical determinant of its biological activity. This strong electron-withdrawing group significantly modulates the electronic distribution within the heterocyclic ring system. This electronic perturbation can enhance the compound's ability to participate in crucial biological interactions, such as forming stable complexes with target enzymes or receptors.
In the context of antimicrobial and antiparasitic activity, the nitro group often acts as a prodrug element. It can be bioreductively activated by nitroreductase enzymes present in anaerobic bacteria and certain parasites. This reduction process generates reactive nitrogen species, such as nitroso, hydroxylamino, and amino derivatives, which are highly cytotoxic to the target organisms through mechanisms like DNA damage and oxidative stress.
Navigating the Structure-Activity Landscape: A Positional Analysis
The biological activity of 6-nitroimidazo[1,2-a]pyridine derivatives is not solely dictated by the nitro group but is a synergistic interplay of substituents at various positions of the scaffold. Understanding the impact of these modifications is paramount for rational drug design.
Substitutions at the C-2 Position: Modulating Potency and Selectivity
The C-2 position of the imidazole ring offers a prime location for introducing diverse substituents that can significantly impact the compound's potency and target selectivity.
-
Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings at the C-2 position has been a common strategy. The nature and position of the substituents on this phenyl ring are crucial. For instance, in the context of antimicrobial agents, it has been observed that the presence of electron-withdrawing or lipophilic groups on the C-2 phenyl ring can influence activity.[4]
-
Thioalkyl Substituents: While the introduction of various thioalkyl groups at the C-2 position of 3-nitroimidazo[1,2-a]pyridine has been explored, these modifications have not consistently resulted in significant antibacterial activity.
The Influence of Substituents at the C-3 Position: Fine-Tuning Activity
The C-3 position is another critical site for chemical modification.
-
Amine and Amide Functionalities: The incorporation of amine and amide moieties at this position has been shown to be important for various biological activities. For example, 3-aminoimidazo[1,2-a]pyridines have been investigated as potential inhibitors of Mycobacterium tuberculosis glutamine synthetase.
-
Hydrazone Derivatives: Condensation of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine with various aromatic aldehydes to form hydrazone derivatives has yielded compounds with notable antifungal activity against Candida albicans. The antifungal potency of these derivatives is influenced by the nature of the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups appearing to be the most effective.
Exploring the Periphery: Modifications at C-5, C-7, and C-8
While the C-2 and C-3 positions are frequently modified, substitutions on the pyridine ring at the C-5, C-7, and C-8 positions also play a role in modulating the biological profile of 6-nitroimidazo[1,2-a]pyridines.
-
Halogenation: The introduction of halogens, such as chlorine, at positions C-6 or C-7 can impact the lipophilicity and electronic properties of the molecule, which in turn can affect cell permeability and target engagement.
-
Antiparasitic Activity: In the pursuit of novel antiparasitic agents, particularly against Leishmania, SAR studies have focused on substitutions at the C-2 and C-8 positions of the 6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold. These studies have led to the discovery of potent derivatives with improved aqueous solubility and pharmacokinetic properties.[5]
Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents. Studies have shown their efficacy against colon cancer cell lines such as HT-29 and Caco-2.[6] The mechanism of action for these compounds appears to involve the induction of apoptosis, a form of programmed cell death. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspases 3 and 8, key executioner enzymes in the apoptotic cascade.[6]
Furthermore, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting KRAS G12C, a prevalent mutation in various cancers.[7] Additionally, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent inhibitors of PI3Kα, a crucial enzyme in a signaling pathway often dysregulated in cancer.[8][9]
Experimental Protocols: Synthesis and Biological Evaluation
A fundamental aspect of SAR studies is the robust synthesis of analog libraries and their subsequent biological evaluation.
General Synthesis of 6-Nitroimidazo[1,2-a]pyridines
A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For 6-nitro derivatives, a typical starting material is 2-amino-5-nitropyridine.
Step-by-Step Synthesis of 2-Substituted-6-nitroimidazo[1,2-a]pyridines:
-
Reaction Setup: To a solution of 2-amino-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the desired α-bromoketone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-substituted-6-nitroimidazo[1,2-a]pyridine.
Synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyridine:
-
A round bottom flask containing 2-chloro-H-imidazo[1,2-a]pyridine (1 equivalent) in sulfuric acid is placed in an ice bath.
-
Nitric acid (3.5 equivalents) is then added to the solution.
-
The reaction mixture is stirred at room temperature for 3 hours and monitored by TLC.
-
The mixture is then extracted with dichloromethane, and the organic layer is dried over sodium sulfate.
-
Evaporation of the solvent under vacuum yields the 2-chloro-3-nitroimidazo[1,2-a]pyridine product.
In Vitro Anticancer Activity Assay
The antiproliferative activity of the synthesized compounds is often evaluated using the MTT assay against a panel of human cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.
-
Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the SAR: A Conceptual Workflow
To effectively guide drug design efforts, the SAR data can be visualized in a conceptual workflow.
Caption: Conceptual workflow for the structure-activity relationship (SAR) studies of 6-nitroimidazo[1,2-a]pyridine derivatives.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative 6-substituted imidazo[1,2-a]pyridine derivatives.
| Compound ID | 6-Substituent | Other Key Substituents | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| 13k | Imidazo[1,2-a]pyridin-6-yl | Quinazoline at C-6 | Anticancer (PI3Kα inhibitor) | HCC827 | 0.09 µM | [8][9] |
| Hydrazone 5d | - | 3-nitro, 2-hydrazone with 4-methylbenzaldehyde | Antifungal | Candida albicans | - | |
| Hydrazone 5i | - | 3-nitro, 2-hydrazone with 4-bromobenzaldehyde | Antifungal | Candida albicans | - |
Note: The table is populated with data from the provided search results. A more comprehensive table would require a broader literature survey.
Conclusion and Future Perspectives
The 6-nitroimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the nitro group, coupled with tailored substitutions at other positions, allows for the fine-tuning of biological activity against a range of diseases. Future research in this area should focus on elucidating the precise mechanisms of action, optimizing pharmacokinetic and safety profiles, and exploring novel therapeutic applications. The continued exploration of the rich chemical space around this privileged scaffold is poised to yield the next generation of innovative medicines.
References
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Discovery and Optimization of Imidazo[1,2-a]pyridine Therapeutics
Executive Summary: The "Drug Factory" Scaffold
The imidazo[1,2-a]pyridine core is not merely a heterocycle; in modern medicinal chemistry, it is recognized as a "privileged scaffold."[1][2][3][4][5][6] Its inherent structural properties—a bridgehead nitrogen preventing metabolic N-oxidation, high quantum yield fluorescence for tracking, and a rigid bicyclic plane that mimics purine bases—make it an ideal template for ATP-competitive inhibition and CNS penetration.
While historically anchored by the GABA-A agonist Zolpidem (Ambien), the current frontier of this scaffold has shifted toward kinase inhibition (PI3K, Nek2) and anti-infectives (Tuberculosis) . This guide moves beyond basic synthesis, focusing on the causality of experimental design: why we choose specific synthetic routes (Groebke-Blackburn-Bienaymé) and how we manipulate the C3 "magic position" to dictate potency.
The Synthetic Engine: Multicomponent vs. Sequential Strategies[7]
To discover novel agents, one must first generate diversity. We prioritize two primary methodologies: the Groebke-Blackburn-Bienaymé (GBB) reaction for library generation and C-H Activation for late-stage lead optimization.
Comparative Methodology
| Feature | Method A: Condensation (Ortoleva-King) | Method B: Groebke-Blackburn-Bienaymé (GBB) | Method C: C-H Functionalization |
| Reaction Type | Biomolecular (2-aminopyridine + | Multicomponent (Amine + Aldehyde + Isonitrile) | Late-Stage Functionalization |
| Primary Utility | Scale-up of fixed cores | High-throughput Library Generation (DEL) | SAR Optimization (R3 variation) |
| Atom Economy | Moderate (Halogen waste) | High (Water is often the only byproduct) | Excellent (Direct bond formation) |
| Regioselectivity | High (C2 substitution dominant) | High (C3 substitution dominant) | Tunable (C3 nucleophilic vs C5/C8 electrophilic) |
The GBB Workflow (Library Generation)
The GBB reaction is the preferred "engine" for discovery because it installs diversity at three vectors (N1, C2, C3) in a single pot.
Mechanism & Causality:
-
Schiff Base Formation: The 2-aminopyridine condenses with the aldehyde. Critical Step: Acid catalysis (e.g., Sc(OTf)₃ or AcOH) is required to protonate the imine, making it susceptible to nucleophilic attack.
-
Isonitrile Attack: The isonitrile attacks the iminium ion. This is the diversity-determining step for the C3 position.
-
Cyclization: The pyridine nitrogen attacks the nitrilium intermediate, closing the ring.
Visualization: Synthetic Decision Logic
Caption: Decision matrix for selecting synthetic routes. GBB is prioritized for exploration; Condensation for scale-up.
The Compass: Structure-Activity Relationship (SAR)[4][8][9]
The imidazo[1,2-a]pyridine ring is electronically biased. Understanding this bias is crucial for preventing off-target toxicity (e.g., hERG inhibition).
Electronic Map
-
C3 (The Nucleophilic Hotspot): The most electron-rich position. Ideal for electrophilic aromatic substitution (halogenation, formylation). In kinase inhibitors, this vector often points into the hydrophobic back-pocket (gatekeeper residue).
-
C2 (The Lipophilic Anchor): Substituents here dramatically affect LogP and solubility. Bulky groups at C2 can twist the ring out of planarity, potentially improving selectivity by exploiting unique pocket shapes.
-
C6 & C8 (Electronic Tuners): These positions are susceptible to nucleophilic attack if the ring is activated. Modifying these positions fine-tunes the pKa of the bridgehead nitrogen (N1), which is critical for hydrogen bonding with the hinge region of kinases.
Visualization: SAR Targeting
Caption: Functional map of the scaffold. Red indicates primary diversity vector; Blue indicates electronic tuning sites.
Therapeutic Case Studies
Oncology: Nek2 and PI3K Inhibition
Recent studies (2020-2024) have validated the scaffold as a potent inhibitor of Nek2 (Never in mitosis gene A-related kinase 2), a target overexpressed in drug-resistant gastric cancer.
-
Mechanism: The imidazo[1,2-a]pyridine core acts as an ATP mimetic.
-
Key Modification: Introduction of a solubilizing group at C6 and a hydrophobic aromatic system at C3 results in nanomolar IC50 values (e.g., Compound MBM-55, IC50 = 1.0 nM).
-
PI3K Selectivity: Imidazo[1,2-a]pyrimidin-5(1H)-ones (a closely related analog) have shown high selectivity for the PI3K-
isoform, critical for PTEN-deficient tumors.
Infectious Disease: Anti-Tuberculosis Agents
The scaffold has been repurposed from Zolpidem-like sedatives to anti-TB agents targeting the QcrB subunit of the cytochrome bc1 complex.
-
Discovery: High-throughput screening identified imidazo[1,2-a]pyridine-3-carboxamides.
-
Optimization: Replacing the acetamide of Zolpidem with bulky biaryl ethers at C3 shifted activity from GABA receptors to the mycobacterial respiratory chain.
-
Result: Lead compounds show MIC90 values
0.006 M against M. tuberculosis, superior to the approved drug pretomanid in vitro.[4][6]
Experimental Protocols
Protocol A: One-Pot GBB Library Synthesis
Use this for generating initial SAR hits.
Reagents: 2-aminopyridine (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Isonitrile (1.1 equiv), Scandium(III) triflate (5 mol%), Methanol (0.2 M).
-
Setup: In a microwave vial, dissolve 2-aminopyridine and the aldehyde in MeOH.
-
Activation: Add Sc(OTf)₃. Stir at room temperature for 10 minutes to ensure imine formation (color change often observed).
-
Addition: Add the isonitrile component.[7]
-
Reaction: Seal and heat to 80°C (conventional) or 100°C (microwave) for 1-2 hours.
-
Workup: Evaporate solvent. Direct purification via automated flash chromatography (DCM/MeOH gradient).
-
Validation: Monitor disappearance of isonitrile peak (~2150 cm⁻¹) via IR or consumption of aldehyde via TLC.
Protocol B: C3-H Arylation (Metal-Free)
Use this for late-stage modification of the "Magic Position" without heavy metals.
Reagents: Imidazo[1,2-a]pyridine core (1.0 equiv), Aryl hydrazine (2.0 equiv), Eosin Y (1 mol%), DMSO, Air/O₂ balloon.
-
Setup: Combine scaffold and aryl hydrazine in DMSO. Add photocatalyst Eosin Y.[8]
-
Irradiation: Place reaction vessel 5 cm from green LEDs (530 nm).
-
Atmosphere: Maintain under O₂ balloon (oxidant).
-
Time: 12-24 hours at Room Temp.
-
Mechanism Check: This proceeds via a radical pathway. If the reaction fails, check for radical scavengers in the solvent.
References
-
Groebke-Blackburn-Bienaymé Reaction Review (2024): The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).Link
-
Medicinal Chemistry Overview: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link
-
Nek2 Inhibitors (Oncology): Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.[9] Bioorg Med Chem. Link
-
Anti-Tuberculosis Agents: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[1][4][6] RSC Med Chem. Link
-
C3 Functionalization Protocols: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.Link
-
PI3K Beta Inhibitors: Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors.Link
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"purification protocol for 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid"
Executive Summary
The compound 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid represents a challenging class of amphoteric fused heterocycles often utilized in the development of anti-tubercular agents (analogs of Pretomanid/Delamanid classes) and kinase inhibitors. Its synthesis typically involves the condensation of 2-amino-5-nitro-3-pyridinecarboxylic acid with
Challenge: The crude product often co-precipitates with unreacted aminopyridines (highly toxic), inorganic salts, and decarboxylated by-products. Due to the electron-withdrawing nitro group at position 6 and the carboxylic acid at position 8, the molecule exhibits poor solubility in common organic solvents and high crystallinity, leading to "oiling out" or occlusion of impurities during standard workups.
Solution: This protocol details a self-validating Acid-Base Swing Extraction followed by a Solvent-Controlled Crystallization . This method exploits the specific pKa shift induced by the nitro group to selectively solubilize the target while rejecting non-acidic impurities.
Chemical Profile & Solubility Analysis
| Property | Value / Description | Impact on Purification |
| Molecular Formula | High polarity; requires polar solvents. | |
| Predicted pKa (Acid) | ~3.2 (Carboxylic acid) | Stronger acid than parent due to |
| Predicted pKa (Base) | < 1.0 (Pyridine N) | The |
| Solubility (High) | DMSO, DMF, 1M NaOH, 1M | Ideal for loading/extraction. |
| Solubility (Low) | Water (pH < 2), Ethanol, DCM, Hexane | Ideal for precipitation/washing. |
| Thermal Stability | Stable < 200°C; Decarboxylation risk > 220°C | Avoid prolonged boiling in high-bp solvents. |
Protocol A: Acid-Base Swing Extraction (Primary Purification)
Rationale: This method separates the target from non-acidic impurities (e.g., unreacted halo-reagents, decarboxylated nitro-imidazopyridines) and highly basic impurities.
Reagents Required:
-
Saturated Sodium Bicarbonate (
) solution -
6M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Activated Carbon (Norit SX Ultra or equivalent)
Step-by-Step Methodology:
-
Dissolution (The "Swing" to Base):
-
Suspend the crude brown solid in 10 volumes of Saturated
(aq). -
Critical Step: Stir vigorously for 30 minutes. The carboxylic acid will deprotonate (
), dissolving the target into the aqueous phase. -
Observation: Unreacted starting materials and non-acidic nitro-impurities will remain as undissolved solids or gums.
-
-
Filtration & Partition:
-
Filter the mixture through a Celite pad to remove insoluble tars.
-
Wash the aqueous filtrate with 3 volumes of Ethyl Acetate (EtOAc).
-
Mechanism:[1] The EtOAc wash removes non-polar organic impurities that may be slightly soluble in water. Discard the organic (top) layer.
-
-
Precipitation (The "Swing" to Acid):
-
Transfer the aqueous phase to a clean beaker.
-
Slowly add 6M HCl dropwise while stirring until pH reaches 1.0–2.0.
-
Caution: Vigorous foaming (
evolution) will occur. -
The target compound will precipitate as a pale yellow to beige solid.
-
-
Isolation:
-
Filter the precipitate via vacuum filtration (Buchner funnel).
-
Wash the cake with Cold Water (2x) to remove inorganic salts (NaCl).
-
Wash with Cold Acetone (1x) to dry the cake and remove trace water.
-
Protocol B: Solvent-Controlled Recrystallization (Polishing)
Rationale: If HPLC purity is <98% after Protocol A, recrystallization is required to remove regioisomers which may have co-precipitated.
Solvent System: DMF (Dimethylformamide) / Water antisolvent.
-
Dissolution:
-
Dissolve the solid from Protocol A in the minimum amount of hot DMF (90°C) .
-
Note: Do not exceed 100°C to prevent thermal decomposition.
-
-
Clarification (Optional):
-
If the solution is dark, add 5% w/w Activated Carbon, stir for 10 mins, and filter hot.
-
-
Crystallization:
-
Remove from heat. Slowly add Water (antisolvent) dropwise to the hot DMF solution until a persistent turbidity is observed (Cloud Point).
-
Allow the mixture to cool slowly to Room Temperature (RT) over 2 hours.
-
Chill in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Final Wash:
-
Filter the crystals.[2]
-
Wash with Ethanol (to remove residual DMF).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Process Visualization
The following diagram illustrates the logic flow for the purification strategy, ensuring decision-making is based on intermediate purity checks.
Figure 1: Decision-matrix workflow for the isolation of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
Quality Control & Troubleshooting
QC Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (aromatic core) and 300 nm (nitro-conjugation).
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Recovery in Protocol A | pH was not low enough during precipitation. | Ensure pH is < 2.0. The nitro group reduces the basicity of the ring, but the acid must be fully protonated. |
| Material "Oils Out" | Impurities are preventing crystal lattice formation. | Seed the solution with a pure crystal or scratch the glass surface. Switch to Protocol B immediately. |
| Product is Dark Brown | Oxidation byproducts (azo/azoxy coupling). | Use Activated Carbon during the hot filtration step in Protocol B. |
| NMR shows DMF peak | DMF is trapped in the lattice. | Wash the final solid with Ethanol or Diethyl Ether and dry under high vacuum (>1 mbar) at 60°C. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides
-
Physical Properties of Analogous Acids
-
Purification of Nitro-Heterocycles
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. (2020).[1] ResearchGate.
-
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"analytical methods for quantification of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid in biological samples"
Application Note & Protocol
Quantitative Determination of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic Acid in Human Plasma using HPLC-MS/MS
Abstract
This document provides a comprehensive guide to a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the precise quantification of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid in human plasma. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and marketed pharmaceuticals.[1][2] The introduction of a nitro group and a carboxylic acid moiety suggests that this compound may be a novel therapeutic agent or a significant metabolite, necessitating a reliable bioanalytical method for pharmacokinetic, toxicokinetic, and clinical studies. This guide details two distinct, field-proven sample preparation protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and provides a fully characterized set of instrumental parameters and a complete method validation strategy compliant with current FDA and EMA guidelines.[3][4][5]
Introduction and Scientific Rationale
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound whose structure suggests potential biological activity. Quantitative analysis of such molecules in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The primary challenge in bioanalysis is to achieve high sensitivity and selectivity, isolating the analyte from endogenous matrix components that can cause interference and ion suppression.[6]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled specificity through the monitoring of unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) and high sensitivity to detect low concentrations.[7] The method described herein is designed for pre-clinical and clinical research settings, providing the accuracy and precision required for regulatory submissions.
The acidic nature of the 8-carboxylic acid group is the central consideration for developing the sample preparation strategy. By manipulating the pH, we can control the ionization state of the analyte, which is the key to achieving efficient extraction and purification from plasma proteins and phospholipids.
Materials and Instrumentation
Reagents and Chemicals
-
6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid (Analyte, >98% purity)
-
Stable Isotope Labeled Internal Standard (IS), e.g., 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid-¹³C₂,¹⁵N (>98% purity, recommended)
-
HPLC-grade Methanol, Acetonitrile, Water
-
Formic Acid (LC-MS grade, >99%)
-
Ammonium Hydroxide (ACS grade)
-
Ethyl Acetate (HPLC grade)
-
Human Plasma (K₂EDTA as anticoagulant)
-
Phosphoric Acid (ACS grade)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent system capable of binary gradient elution.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, or an equivalent triple quadrupole mass spectrometer equipped with a Turbo V™ or similar electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm) or equivalent reversed-phase column.
Chromatographic and Mass Spectrometric Conditions
Optimized instrument parameters are crucial for achieving the desired sensitivity, peak shape, and separation from matrix components. The following conditions serve as a validated starting point.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier ensures the carboxylic acid group of the analyte is protonated (neutral), leading to better retention on the C18 stationary phase and improved peak symmetry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing efficient elution of the analyte. |
| Gradient Elution | 0.0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% B | A gradient is essential to elute the analyte with a sharp peak while washing out more hydrophobic matrix components. The re-equilibration step ensures reproducibility. |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload while providing sufficient sensitivity. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, making negative mode the optimal choice for sensitivity. |
| MRM Transition (Analyte) | m/z 206.1 -> 162.1 (Proposed) | Precursor [M-H]⁻ ion fragments via loss of CO₂ (44 Da) from the carboxylic acid group, a common and stable fragmentation pathway for such structures. |
| MRM Transition (IS) | m/z 209.1 -> 165.1 (Proposed for ¹³C₂,¹⁵N IS) | The stable isotope labeled IS should have the same fragmentation pattern, ensuring it tracks the analyte through sample prep and ionization, correcting for variability. |
| Ion Source Gas 1 | 55 psi | Nebulizer gas; optimizes droplet formation. |
| Ion Source Gas 2 | 60 psi | Turbo gas; aids in solvent evaporation. |
| Curtain Gas | 35 psi | Prevents neutral solvent molecules from entering the mass analyzer.[7] |
| Collision Gas (CAD) | 9 psi (Medium) | Nitrogen gas used in the collision cell to induce fragmentation. |
| IonSpray Voltage | -4500 V | Optimizes the electrospray process for creating negatively charged ions. |
| Temperature | 550 °C | Facilitates rapid desolvation of the ESI droplets. |
Sample Preparation Protocols
The selection of a sample preparation technique depends on the required throughput, desired level of cleanliness, and available resources. We present two validated protocols: a highly selective SPE method and a cost-effective LLE method.[6][8]
Workflow Overview
Caption: Proposed fragmentation of the analyte in the mass spectrometer.
Bioanalytical Method Validation (BMV)
The described method must be fully validated according to regulatory guidelines to ensure its reliability for study sample analysis. [9][10][11]The validation assesses the method's performance against a set of predefined acceptance criteria.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on analyte ionization (suppression or enhancement). | Calculated Matrix Factor at Low and High QC levels should have a %CV ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery of the analyte should be consistent and reproducible. The %CV of recovery across Low, Medium, and High QC levels should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Freeze-thaw (3 cycles), bench-top (e.g., 24h at RT), and long-term (-80°C) stability. Mean concentrations of stability samples must be within ±15% of nominal. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link] [3][5][9]2. ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link] [3]3. European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link] [4][10][12]4. International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [11]5. A. K. Balyan, et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. [Link] [6]6. S. Murugan, et al. (2013). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Link] [8]7. L. Nováková, et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link] [13]8. PEAK Scientific. Nitrogen for liquid chromatography-mass spectrometry / LC-MS. [Link] [7]9. G. G. Z. de Souza, et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link] [1]10. L. Lázár, et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.chromalytic.com [en.chromalytic.com]
- 8. ijstr.org [ijstr.org]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"developing 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid as a lead compound in drug discovery"
This Application Note serves as a definitive technical guide for the development, optimization, and evaluation of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (referred to herein as 6-NIP-8-CA ) as a lead scaffold in anti-tubercular and hypoxia-activated oncology drug discovery.
Lead Optimization & Profiling in Anti-Infective Discovery
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem and Olprinone.[1][2] However, the specific functionalization of the 6-nitro and 8-carboxylic acid motifs creates a unique pharmacophore with dual utility:
-
The 6-Nitro Group (Warhead): Functions as a prodrug trigger. In Mycobacterium tuberculosis (Mtb), it mimics bicyclic nitroimidazoles (e.g., Pretomanid), undergoing bioactivation by the deazaflavin-dependent nitroreductase (Ddn ) to release lethal reactive nitrogen species (NO).[3]
-
The 8-Carboxylic Acid (Handle): Provides a critical vector for solubility optimization and Structure-Activity Relationship (SAR) expansion via amide coupling, allowing modulation of lipophilicity (LogP) and permeability without altering the electronic properties of the nitro-warhead.
This guide outlines the workflow to transition 6-NIP-8-CA from a raw scaffold to a refined lead candidate.
Chemical Synthesis & Structural Optimization
Retrosynthetic Logic
Direct nitration of the imidazo[1,2-a]pyridine core typically occurs at the C3 position due to electronic density. To secure the nitro group at C6 and the carboxylate at C8, the synthesis must proceed de novo from a substituted pyridine precursor.
Protocol: Cyclocondensation Route
Reagents:
-
Starting Material: 2-Amino-5-nitronicotinic acid (or its ethyl ester).
-
Cyclizing Agent: Chloroacetaldehyde (50% wt. in water).
-
Solvent: Ethanol/Water or n-Butanol.
-
Base: Sodium Bicarbonate (
).
Step-by-Step Methodology:
-
Reflux Setup: Dissolve 2-Amino-5-nitronicotinic acid ethyl ester (10 mmol) in ethanol (50 mL). Add
(22 mmol) to neutralize the HCl byproduct. -
Addition: Add Chloroacetaldehyde (15 mmol) dropwise over 20 minutes.
-
Cyclization: Heat the mixture to reflux (
) for 6–8 hours. Monitor consumption of the aminopyridine via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-cold water. The ester intermediate (Ethyl 6-nitroimidazo[1,2-a]pyridine-8-carboxylate) typically precipitates. Filter and wash with diethyl ether.
-
Hydrolysis (Acid Deprotection): Suspend the ester in 1N NaOH (10 mL) and stir at RT for 2 hours. Acidify carefully with 1N HCl to pH 3–4.
-
Isolation: The free acid 6-NIP-8-CA will precipitate as a yellow/orange solid. Recrystallize from DMF/Ethanol.
Visualization: Synthesis Pathway
Caption: De novo synthesis of 6-NIP-8-CA via condensation prevents regioselectivity issues associated with direct nitration.
Lead Optimization: Library Generation
The carboxylic acid at C8 is the "diversity handle." To improve the Drug-Likeness Score , convert the acid into a library of carboxamides.
SAR Strategy:
-
Lipophilic Side Chains: Benzyl amines (increase cell wall penetration in Mtb).
-
Solubilizing Groups: Morpholine or Piperazine (improve aqueous solubility for oral bioavailability).
General Amide Coupling Protocol:
-
Dissolve 6-NIP-8-CA (1 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.
-
Add the specific amine (R-NH2, 1.1 eq). Stir at RT for 12 hours.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
In Vitro Profiling & Biological Assays
Physicochemical Properties (Target Metrics)
| Property | Target Range | Rationale |
| MW | < 450 Da | Maintain oral bioavailability (Lipinski's Rule). |
| cLogP | 2.5 – 3.5 | Sufficient lipophilicity to penetrate the waxy mycobacterial cell wall. |
| TPSA | < 90 Ų | Good membrane permeability. |
| Solubility | > 50 µM | Essential for reliable assay data (PBS, pH 7.4). |
Biological Validation: Anti-Tubercular Assay (MABA)
Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis (H37Rv strain).
Protocol:
-
Culture: Grow M. tuberculosis H37Rv in 7H9 broth (supplemented with OADC) to mid-log phase (
). -
Plating: Dispense 100 µL of culture into 96-well plates.
-
Treatment: Add serial dilutions of 6-NIP-8-CA derivatives (Range: 100 µM to 0.01 µM). Include Isoniazid as a positive control.
-
Incubation: Incubate at
for 5 days. -
Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.
-
Readout: Fluorescence (Ex 530nm / Em 590nm). Blue (Resazurin)
Pink (Resorufin) indicates bacterial growth. -
Calculation: Determine
(concentration inhibiting 90% growth).
Mechanism of Action: Ddn Bioactivation
To confirm the compound acts via the nitro-activation pathway (similar to Pretomanid), perform a Ddn enzymatic assay.
Mechanism Visualization:
Caption: The 6-nitro group is reduced by Ddn (deazaflavin-dependent nitroreductase), releasing lethal NO.
Safety & Toxicology (Early Stage)
Before advancing to in vivo models, assess cytotoxicity to ensure selectivity (Selectivity Index
Vero Cell Cytotoxicity Protocol:
-
Seed Vero cells (African green monkey kidney) at
cells/well. -
Incubate with compounds for 48 hours.
-
Add MTT reagent; incubate 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Acceptance Criteria:
(or SI > 10).
-
References
-
Imidazo[1,2-a]pyridine Scaffold Review: Goel, R. et al. "Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry."[1][4][5] Mini-Reviews in Medicinal Chemistry.
-
Anti-TB Nitroimidazoles (Mechanism): Singh, R. et al. "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science.
-
Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[6]
-
MABA Assay Protocol: Collins, L. et al. "Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening." Antimicrobial Agents and Chemotherapy.[6]
-
Ddn Enzyme Characterization: Gurumurthy, M. et al. "Substrate specificity of the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis." FEBS Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
Welcome to the technical support center for the synthesis of 6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific target, with its nitro and carboxylic acid functionalities, presents unique synthetic challenges that require careful control of reaction conditions to achieve optimal yields and purity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and our extensive field experience.
Synthetic Strategy Overview
The most reliable and common approach to constructing the 6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid core involves a multi-step sequence. The strategy hinges on building the pyridine ring with the correct substitution pattern before the crucial cyclization to form the fused bicyclic system. Below is a logical and field-tested synthetic pathway.
Caption: Proposed synthetic pathway for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this synthesis?
A1: In our experience, Step 1, the regioselective nitration of the 2-aminonicotinate starting material, is the most challenging and yield-defining step. The 2-aminopyridine system has complex directing effects, and harsh nitrating conditions can lead to oxidation, polysubstitution, or the formation of undesired isomers.[2] Achieving high selectivity for the 5-nitro isomer (which becomes the 6-nitro position after cyclization) is paramount for the success of the entire sequence.
Q2: Can I introduce the nitro group after forming the imidazo[1,2-a]pyridine-8-carboxylate core?
A2: While electrophilic substitution on a pre-formed imidazo[1,2-a]pyridine ring is possible, it often leads to a mixture of products. The imidazole ring is highly activated, and substitution typically occurs at the C3 position. Forcing substitution onto the pyridine ring would require specific directing groups or harsher conditions, which could compromise the integrity of the molecule. Therefore, establishing the pyridine substitution pattern before cyclization provides a more controlled and predictable outcome.
Q3: Is it better to start with a cyano group or an ester at the C3 position of the pyridine?
A3: Both -CN and -COOR groups can serve as precursors to the C8-carboxylic acid. However, esters are often preferred for two main reasons. First, the hydrolysis of an ester to a carboxylic acid is typically a cleaner and higher-yielding reaction than the hydrolysis of a nitrile, which often requires harsh acidic or basic conditions that can lead to side reactions or decomposition of the nitro-substituted ring system.[3] Second, the ester can be carried through the synthesis and hydrolyzed as the final step, avoiding potential complications of having a free carboxylic acid present during the nitration and cyclization reactions.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the likely cause and a set of actionable solutions.
Step 1: Regioselective Nitration
Q: My nitration of Methyl 2-aminonicotinate results in a low yield of the desired 5-nitro isomer and a complex mixture of byproducts. How can I improve this?
A: Diagnosis & Solutions
This is a classic challenge in pyridine chemistry. The primary issues are a lack of regioselectivity and product decomposition.
-
Cause 1: Overly Harsh Nitrating Conditions. Standard mixed acid (HNO₃/H₂SO₄) conditions can be too aggressive for an activated aminopyridine system, leading to oxidation and the formation of tar-like substances.[3] The amino group can also be protonated, altering its directing effects.
-
Solution 1: Milder Nitrating Agents. Switch from mixed acid to a milder nitrating system. Potassium nitrate (KNO₃) in concentrated sulfuric acid often provides better control and improved yields. The reaction should be conducted at low temperatures (e.g., 0 °C to 5 °C) with slow, portion-wise addition of the aminopyridine to the pre-mixed nitrating solution.
-
Cause 2: Isomer Formation. The amino group strongly directs ortho and para. In this case, the C3 position is already substituted, leaving the C5 (para) position as the desired site. However, some nitration may occur at other positions.
-
Solution 2: Control of Acidity and Temperature. Maintaining a high concentration of sulfuric acid ensures the reaction medium is highly polar and can help favor the desired isomer. Strict temperature control is critical; allowing the reaction to warm up can significantly decrease selectivity.
-
Cause 3: N-Nitration Intermediate. The reaction may proceed through an unstable N-nitramine intermediate which then rearranges.[2] If conditions are not optimal, this intermediate can decompose.
-
Solution 3: Optimized Reaction Conditions. A slow and controlled addition of the substrate to the nitrating mixture at a consistently low temperature allows for the smooth formation and rearrangement of the nitramine intermediate, minimizing decomposition pathways.
| Parameter | Standard Condition (Low Yield) | Recommended Condition (Improved Yield) | Rationale |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | KNO₃ / Conc. H₂SO₄ | Milder, more controlled nitration. Reduces oxidative side products. |
| Temperature | Room Temperature or >10 °C | 0 °C to 5 °C | Enhances regioselectivity and minimizes decomposition.[3] |
| Addition Method | Rapid addition | Slow, portion-wise addition of substrate | Prevents temperature spikes and controls reaction rate. |
Step 2: Condensation/Cyclization
Q: The cyclization reaction to form the imidazo[1,2-a]pyridine ring is incomplete or gives a poor yield. My TLC shows unreacted starting material and several new spots.
A: Diagnosis & Solutions
This reaction, a variation of the Tschitschibabin imidazopyridine synthesis, is generally robust but can fail if key parameters are not controlled.[5]
-
Cause 1: Ineffective Alkylation. The first step of the mechanism is the N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl reagent. If this step is slow or reversible, the overall reaction will be inefficient.
-
Solution 1: Choice of Cyclizing Agent. Bromoacetaldehyde is highly reactive but unstable. Using a more stable equivalent like 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) is often more reliable. The acetal is hydrolyzed in situ under the acidic conditions that can develop during the reaction, slowly releasing bromoacetaldehyde. Alternatively, α-halo ketones like chloroacetone or bromopyruvic acid can be used.[6][7]
-
Cause 2: Incorrect Solvent or Base. The reaction involves both an alkylation and a condensation/dehydration step. The choice of solvent and the presence or absence of a base are critical.
-
Solution 2: Optimize Solvent and Base. Refluxing in a protic solvent like ethanol or isopropanol is common.[5] While the reaction can proceed without a base, the HBr generated can protonate the starting aminopyridine, deactivating it. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can scavenge the acid, driving the reaction to completion. Solvents like DMF can also be effective, sometimes at lower temperatures.[8]
-
Cause 3: Side Reactions. The α-halocarbonyl reagent can self-condense or react with the solvent. The product itself might be unstable to prolonged heating.
-
Solution 3: Monitor Reaction Progress. Follow the reaction by TLC or LC-MS. Do not heat for an excessive amount of time once the starting material is consumed. A typical reflux time is 4-12 hours.
Caption: Decision workflow for troubleshooting low cyclization yield.
Step 3: Ester Hydrolysis
Q: During the final hydrolysis step, I am observing decomposition of the product or the reaction is not going to completion.
A: Diagnosis & Solutions
Saponification is generally straightforward, but the electron-withdrawing nitro group can make the bicyclic ring system susceptible to nucleophilic attack under harsh basic conditions.
-
Cause 1: Conditions are too Harsh. High concentrations of NaOH or high temperatures (reflux) can lead to nucleophilic aromatic substitution or other decomposition pathways.
-
Solution 1: Milder Conditions. Use lithium hydroxide (LiOH) in a mixed solvent system like THF/water or Dioxane/water at room temperature.[4] LiOH is often sufficient for hydrolysis but is less harsh than NaOH or KOH. Monitor the reaction closely by TLC and quench it as soon as the starting material disappears.
-
Cause 2: Poor Solubility. The ester may not be fully soluble in a purely aqueous base, leading to a slow, incomplete reaction at the phase interface.
-
Solution 2: Use a Co-solvent. As mentioned above, using a water-miscible organic solvent like THF, methanol, or dioxane will create a homogeneous solution, dramatically increasing the reaction rate and allowing for milder conditions to be used effectively.[7]
-
Cause 3: Difficult Workup. The carboxylic acid product may be amphoteric or have unusual solubility properties, making isolation tricky.
-
Solution 3: Careful pH Adjustment. After hydrolysis, cool the reaction mixture in an ice bath and slowly acidify with dilute HCl (e.g., 1N HCl) to protonate the carboxylate. The product should precipitate. Be careful not to make the solution too acidic, as the pyridine nitrogen can be protonated, potentially increasing the product's solubility in water. Adjusting the pH to the isoelectric point (typically pH 3-5) is key for maximum precipitation.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.
Protocol 1: Synthesis of Methyl 2-amino-5-nitronicotinate (Intermediate 1)
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (10 mL per 1.0 g of substrate) and cool to 0 °C in an ice-salt bath.
-
Slowly add potassium nitrate (1.1 equivalents) to the cold sulfuric acid and stir until fully dissolved.
-
Dissolve Methyl 2-aminonicotinate (1.0 equivalent) in a minimum amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes).
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the cold solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7.
-
The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This crude product is often pure enough for the next step.
Protocol 2: Synthesis of Methyl 6-nitroimidazo[1,2-a]pyridine-8-carboxylate (Intermediate 2)
-
To a solution of Methyl 2-amino-5-nitronicotinate (1.0 equivalent) in ethanol (15 mL per 1.0 g of substrate), add sodium bicarbonate (2.0 equivalents).
-
Add bromoacetaldehyde diethyl acetal (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (Final Product)
-
Dissolve the ester intermediate (1.0 equivalent) in a 2:1 mixture of THF and water (15 mL per 1.0 g of substrate).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents) and stir the mixture at room temperature for 4-8 hours. Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify by the dropwise addition of 1N HCl until the pH is approximately 4. A precipitate should form.
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then with a small amount of diethyl ether to aid in drying. Dry under vacuum to obtain the final product.
References
[9] M. A. A. El-Sayed, T. S. G. A. A. El-Aal, and H. M. Abdel-Fattah, "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications," Molecules, vol. 29, no. 11, p. 2689, 2024. [Online]. Available: [Link]
[10] A. M. D. G. C. Pinto and M. M. M. Pinto, "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines," ACS Omega, vol. 6, no. 51, pp. 35231–35244, 2021. [Online]. Available: [Link]
[11] A. M. D. G. C. Pinto and M. M. M. Pinto, "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines," ACS Omega, vol. 6, no. 51, pp. 35231–35244, 2021. [Online]. Available: [Link]
[12] S. B. V. S. R. Peddinti, "Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020)," Chemistry & Biology Interface, vol. 10, no. 3, pp. 165-178, 2020. [Online]. Available: [Link]
[13] S. Akriche, M. Rzaigui, and A. Driss, "2-Amino-3-carboxypyridinium nitrate," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, pp. o163–o164, 2012. [Online]. Available: [Link]
[5] A. Hamdi et al., "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review," BIO Web of Conferences, vol. 81, p. 01001, 2024. [Online]. Available: [Link]
[14] J. C. T. Novales, J. F. L. Contreras, and J. A. C. Delgado, "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW," Molecules, vol. 29, no. 22, p. 5045, 2024. [Online]. Available: [Link]
[2] Z. Bin, "Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine," Semantic Scholar, 2002. [Online]. Available: [Link]
[15] K. Pápai et al., "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction," Catalysts, vol. 11, no. 1, p. 119, 2021. [Online]. Available: [Link]
[1] L. C. S. Rodrigues et al., "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," ACS Omega, vol. 11, no. 2, pp. 1957–1989, 2026. [Online]. Available: [Link]
[3] M. Kazunobu, "Production of 2-amino-3-nitropyridine," Google Patents, JPH06287176A, 1994. [Online]. Available:
[6] Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines," Organic Chemistry Portal. [Online]. Available: [Link]
[8] S. Adimurthy et al., "Optimization of reaction condition for the formation of imidazo pyridine," ResearchGate, 2011. [Online]. Available: [Link]
[16] H. Schickaneder, K. Sasse, and I. Hammann, "Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction," Google Patents, US4952697A, 1990. [Online]. Available:
[17] P. Sharma, S. Sharma, and A. Kumar, "Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole," Der Pharma Chemica, vol. 3, no. 2, pp. 410-416, 2011. [Online]. Available: [Link]
[18] K. M. Adingra et al., "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives," Advances in Biological Chemistry, vol. 12, no. 4, pp. 81-91, 2022. [Online]. Available: [Link]
[19] A. Hamdi et al., "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review," ResearchGate, 2024. [Online]. Available: [Link]
[20] K. Bhatt et al., "Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development," Current Organic Chemistry, vol. 27, no. 22, pp. 2005-2013, 2023. [Online]. Available: [Link]
[7] S. Gobec, G. Urleb, and U. Kos, "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives," ResearchGate, 2005. [Online]. Available: [Link]
[4] G. B. Barlin, "Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases," Google Patents, US20080255358A1, 2008. [Online]. Available:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 4. US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbijournal.com [cbijournal.com]
- 13. 2-Amino-3-carboxypyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
"reducing off-target effects of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid"
The following Technical Support Center guide is designed for researchers and drug developers working with 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 1352723-56-8) and its derivatives.
Subject: Reducing Off-Target Effects & Optimizing Scaffold Properties Ticket ID: #NITRO-IMP-8COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Core Technical Analysis: The "Double-Edged" Scaffold
You are likely utilizing this scaffold for its privileged status in anti-infective discovery (TB, Leishmania) or as a kinase inhibitor core (PI3K, SIK). While the imidazo[1,2-a]pyridine ring provides excellent rigidity and hydrogen-bond acceptance, the 6-nitro group and 8-carboxylic acid moiety introduce specific off-target liabilities that must be managed early in your screening cascade.
The Three Pillars of Liability
-
Genotoxicity (The Nitro Warhead): The 6-nitro group is a metabolic "soft spot." In hypoxic environments (bacteria/parasites), it is reduced to reactive radical species—this is often the mechanism of action (MoA). However, if this reduction occurs in mammalian mitochondria or by gut microbiota, it leads to host DNA damage (Ames positive).
-
hERG Inhibition (Cardiotoxicity): The N1 nitrogen of the imidazo[1,2-a]pyridine core often coordinates with the hERG potassium channel, leading to QT prolongation.
-
Physicochemical "False Positives": The planar nature of the scaffold can cause colloidal aggregation in biochemical assays, while the 8-carboxylic acid can limit passive permeability unless masked (e.g., as an ester/amide).
Troubleshooting Guide: Diagnostic & Mitigation
Use this decision matrix to identify and solve specific experimental issues.
Scenario A: High Background Cytotoxicity in Mammalian Cells (HepG2/CHO)
Symptom: Your compound kills parasites/bacteria but also shows
| Diagnostic Step | Actionable Solution |
| Check Redox Potential ( | If |
| Verify Selectivity | Run a Micronucleus Test alongside an Ames test. If genotoxic, consider shifting the nitro group to the 3-position or replacing it with a bioisostere (see Section 3). |
| Metabolic Stability | The nitro group may be reduced to an amine ( |
Scenario B: hERG Channel Inhibition ( )
Symptom: Patch clamp assays show blockage of the
| Diagnostic Step | Actionable Solution |
| pKa Modulation | The 8-carboxylic acid (if free) creates a zwitterion, which reduces hERG binding. If you have amidated the acid (removing the negative charge), hERG affinity often spikes. Mitigation: Introduce a polar group (e.g., hydroxyl, ether) at the C3 position to disrupt hydrophobic binding in the hERG pocket. |
| Lipophilicity Check | Calculate cLogP. If |
Scenario C: Assay Variability & Poor Solubility
Symptom: Non-linear dose-response curves or precipitation in DMSO stocks.
Root Cause: The 6-nitro-imidazo[1,2-a]pyridine core is planar and prone to
| Diagnostic Step | Actionable Solution |
| DLS Check | Use Dynamic Light Scattering. If particles |
| Permeability | The 8-COOH is likely impermeable at physiological pH. Mitigation: Use the ethyl ester (CAS: 1255838-1) for cell-based assays, or design a "prodrug" strategy if the acid is the active pharmacophore. |
Medicinal Chemistry Strategy: Bioisosteres & Modification
If the 6-nitro group is NOT essential for your MoA (e.g., you are targeting a kinase, not a pathogen), remove it immediately.
Replacement Options for 6-Nitro Group:
-
Cyano (-CN): Retains electron-withdrawing character and geometry but eliminates redox toxicity.
-
Trifluoromethyl (-CF
): Increases lipophilicity and metabolic stability; non-genotoxic. -
Cyclopropyl: If the nitro group was filling a hydrophobic pocket.
If the Nitro Group IS Essential (Anti-infective):
-
Tune the Electronics: Add a fluorine atom at C5 or C7. This alters the electron density of the pyridine ring, making the nitro group harder to reduce by mammalian enzymes (lowering
) while retaining activity against the pathogen's high-affinity nitroreductases.
Visualizing the Toxicity Pathway
The following diagram illustrates the bifurcation between therapeutic activation (in pathogens) and off-target toxicity (in host cells).
Caption: Mechanism of Action vs. Toxicity. Selectivity is achieved by tuning the redox potential to favor the 2-electron reduction pathway (Pathogen) over the 1-electron futile cycle (Host).
Standard Operating Procedures (SOPs)
SOP-01: Modified Ames Test for Nitro-Compounds
Standard Ames tests can give false positives for nitro-compounds due to bacterial nitroreductase hypersensitivity.
-
Strains: Use S. typhimurium strains TA98 and TA100.
-
Modification: Include nitroreductase-deficient strains (TA98NR, TA100NR).
-
Interpretation:
-
Positive in TA98/100 + Negative in TA98NR/100NR = Nitro-driven mutagenicity . (High risk).
-
Positive in both = Scaffold-driven mutagenicity (e.g., intercalation).
-
-
S9 Fraction: Run +/- S9 to distinguish direct mutagenicity from metabolite-driven mutagenicity.
SOP-02: Solubility & Aggregation Screen
-
Prepare 10 mM stock in DMSO.
-
Dilute to 100
in PBS (pH 7.4). -
Visual Check: Turbidity indicates precipitation.
-
DLS: Measure particle size.
-
Correction: If solubility is
, derivatize the 8-COOH to a hydrophilic amide (e.g., N-methylpiperazine amide) to improve "drug-likeness."
Frequently Asked Questions (FAQ)
Q: Can I use the 8-carboxylic acid directly in cell assays? A: Generally, no. Carboxylic acids have poor passive membrane permeability. For intracellular targets (kinases, parasitic enzymes), you should synthesize the ethyl ester or an amide derivative . If you must test the acid, ensure your assay buffer pH does not fully ionize the molecule (though this is difficult at physiological pH 7.4).
Q: My compound is hERG positive (
Q: Why choose 6-nitro over 3-nitro? A: 3-nitroimidazo[1,2-a]pyridines are more common in literature (e.g., for Leishmania). However, the 6-nitro position offers a different vector for the nitro group, potentially avoiding resistance mechanisms developed against 3-nitro drugs. Be aware that the mutagenic profile differs; 6-nitro analogs must be rigorously tested for genotoxicity early on.
References
-
Imidazo[1,2-a]pyridine Scaffold in Drug Discovery Title: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: RJRAAP (2024). URL:[Link]
-
Nitro-Group Toxicity Mechanisms Title: DNA damage induced by reduced nitroimidazole drugs.[3] Source: Biochemical Pharmacology (1987). URL:[Link]
-
Non-Genotoxic Nitroimidazopyridines Title: Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Source: Journal of Medicinal Chemistry (2016). URL:[Link]
-
hERG Liability of Imidazopyridines Title: Discovery of Original Tricyclic Imidazopyridines during a Search for Nurr1 Nuclear Receptor Agonists.[2] Source: Juniper Publishers (2021). URL:[Link]
-
Antimycobacterial Activity of the Scaffold Title: Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Source: Bioorganic & Medicinal Chemistry Letters (2013). URL:[Link]
Sources
Technical Support Center: Refining Purification Techniques for Imidazo[1,2-a]pyridine Analogs
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this privileged heterocyclic scaffold. The unique electronic and physicochemical properties of imidazo[1,2-a]pyridines, while beneficial for their therapeutic applications, can present specific challenges during isolation and purification.[1][2][3][4][5][6]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the causal understanding needed to solve purification challenges, optimize your workflow, and ensure the integrity of your final compounds.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, practical problems you may encounter during the purification of imidazo[1,2-a]pyridine analogs in a direct question-and-answer format.
Question 1: My product yield is significantly lower than expected after silica gel column chromatography. What are the likely causes and how can I fix this?
Answer:
Low recovery from a silica gel column is a frequent and frustrating issue when purifying nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. The root cause often lies in the interaction between your basic compound and the acidic nature of the silica gel.
Potential Causes & Solutions:
-
Irreversible Adsorption: The lone pair of electrons on the pyridine nitrogen (N4) and the imidazole nitrogen (N1) can form strong coordinate bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to your product being permanently stuck to the stationary phase.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is the most common choice, typically added at 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing it to elute properly.[7] A workflow for this is detailed in the Protocols section.
-
-
On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive imidazo[1,2-a]pyridine analogs.
-
Diagnostic Test: Spot your crude product on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. The appearance of new spots that were not in the initial crude material is a strong indicator of on-column degradation.[7]
-
Solutions:
-
Use a less acidic stationary phase like neutral or basic alumina.
-
Consider using deactivated silica gel, which is commercially available or can be prepared by washing standard silica with a base.
-
If the compound is stable, switch to a different purification method, such as recrystallization or preparative HPLC with a C18 (reverse-phase) column.[8][9][10]
-
-
-
Incomplete Elution: The solvent system you are using may not be polar enough to move your compound off the column effectively, leading to very broad bands and the appearance of low recovery.
-
Solution: After you have finished collecting the fractions containing your product, flush the column with a significantly more polar solvent mixture (e.g., 5-10% methanol in dichloromethane or ethyl acetate) and analyze these fractions by TLC.[7] If your product is present, you will need to adjust your primary eluent system to be more polar for future runs.
-
Question 2: My NMR spectrum is clean except for unreacted 2-aminopyridine. Standard chromatography isn't separating it effectively. What's a better approach?
Answer:
This is a classic purification challenge where the polarity of the starting material is very similar to the product. In these cases, exploiting differences in chemical properties is far more effective than relying solely on physical separation by chromatography.
Cause & Solution:
The unreacted 2-aminopyridine retains a basic primary amine group, making it significantly more basic than the fused imidazo[1,2-a]pyridine product. You can exploit this difference in basicity with an acid-base extraction.
-
Protocol: Acid Wash
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.[3]
-
The more basic 2-aminopyridine will be protonated and move into the aqueous layer as its salt, while your less basic product remains in the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.[8][9][10] This simple liquid-liquid extraction can often remove all traces of the starting material without the need for chromatography.
-
Question 3: My purified product is a persistent oil or wax, but I need a crystalline solid for characterization and further reactions. How can I induce crystallization?
Answer:
Obtaining an oil instead of a solid is common and can be due to residual solvents, minor impurities acting as "crystal poisons," or the intrinsic properties of the molecule itself.
Techniques to Induce Crystallization:
-
High Vacuum Drying: First, ensure all traces of chromatography solvents are removed. Dry the oil under high vacuum for several hours, potentially with gentle warming if the compound is thermally stable.[7]
-
Solvent Trituration: This is often the most effective method. Add a small amount of a solvent in which your product is expected to be insoluble or sparingly soluble, but in which the impurities are soluble (an "anti-solvent"). Common choices include hexanes, pentane, diethyl ether, or cold ethanol.
-
Procedure: Add the anti-solvent to the oil and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. Sonication can also be highly effective at inducing nucleation.[7] If a solid crashes out, you can isolate it by filtration and wash it with more of the cold anti-solvent.
-
-
Recrystallization from a Solvent/Anti-Solvent System:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., DCM, acetone, or ethyl acetate).
-
Slowly add an anti-solvent (e.g., hexanes, pentane) dropwise until the solution becomes slightly cloudy (turbid).
-
Add one or two drops of the good solvent to make the solution clear again.
-
Allow the flask to stand undisturbed, ideally in a cold environment (refrigerator or freezer), to allow slow crystal growth.
-
Question 4: I used a copper or palladium catalyst in my synthesis. How do I ensure it is completely removed from my final product?
Answer:
Residual transition metals are a major concern, especially for compounds intended for biological testing, as they can interfere with assays or exhibit toxicity. Standard silica gel chromatography is often insufficient for complete removal.
Solutions for Metal Removal:
-
Aqueous Washes: For some reactions, a simple wash with an aqueous solution of a chelating agent can be effective. Washing the crude product solution with aqueous ammonium hydroxide or a saturated solution of ethylenediaminetetraacetic acid (EDTA) can help partition metal salts into the aqueous phase.
-
Metal Scavengers: The most robust method is to use a functionalized silica gel or polymer resin known as a metal scavenger. These materials contain functional groups (e.g., thiols, amines, phosphines) that have a high affinity for transition metals.
-
Procedure: After the initial workup, dissolve the crude product in a suitable solvent. Add the scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of metal catalyst) and stir the slurry for several hours at room temperature or with gentle heating. The metal will bind to the resin, which can then be removed by simple filtration.
-
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can also effectively adsorb residual metal catalysts. The carbon is then removed by filtration through a pad of Celite®.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial purification strategy: Chromatography, Recrystallization, or Extraction?
This decision depends on the scale of your reaction and the nature of your product and impurities. The following decision tree provides a general guideline.
Caption: Decision tree for selecting an initial purification strategy.
Q2: What are the best practices for developing a solvent system for column chromatography?
The key is systematic TLC analysis.[11][12][13][14]
-
Start with a Standard System: A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate) is a good starting point for many imidazo[1,2-a]pyridines.[11][15]
-
Aim for an Rf of 0.2-0.3: On a TLC plate, the ideal retention factor (Rf) for your target compound is between 0.2 and 0.3. This generally provides the best separation on a column.
-
Test Different Polarities: If separation is poor, maintain the solvent components but try a different system. For more polar compounds, a Dichloromethane/Methanol system is effective. For compounds that require different selectivity, Toluene/Acetone can be useful.[7]
-
Add a Modifier: As discussed, if you see streaking or tailing on the TLC plate, add 0.5-1% triethylamine to your solvent mixture. This is a strong indicator that you will need it for the column.
Q3: Are there any known stability issues with imidazo[1,2-a]pyridines during purification?
Yes. Beyond the potential for degradation on acidic silica gel, some analogs can be sensitive to strong acids or bases, especially at elevated temperatures. It is always advisable to concentrate fractions under reduced pressure at moderate temperatures (e.g., <40 °C). If your molecule contains other sensitive functional groups (e.g., esters, certain protecting groups), be mindful of the pH during any aqueous workups.
Section 3: Key Experimental Protocols
Protocol 1: General Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Choose a flask or beaker and add the required amount of silica gel. Add the initial, least polar eluent mixture (e.g., 9:1 Hexane:EtOAc + 0.5% Et₃N) until a pourable slurry is formed.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the crude material onto a small amount of silica gel by adding silica to the solution and evaporating the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Troubleshooting Co-eluting Impurities
When a key impurity has a very similar Rf to your product, a systematic approach is needed to achieve separation.
Caption: Workflow for troubleshooting co-eluting impurities.
Section 4: Data Summary
Table 1: Common Solvent Systems for Chromatography of Imidazo[1,2-a]pyridine Analogs
| Solvent System (v/v) | Typical Application / Compound Polarity | Notes | Reference(s) |
| Hexane / Ethyl Acetate | Less polar to moderately polar analogs | A good first system to try. Gradients of 10% to 50% EtOAc are common. | [11][12][14][15] |
| Dichloromethane / Methanol | Moderately polar to very polar analogs | Useful for compounds that do not move in Hex/EtOAc. Start with 1-2% MeOH. | [7] |
| Toluene / Acetone | Offers different selectivity | Can sometimes separate impurities that co-elute in other systems. | [7] |
| Petroleum Ether / THF | Alternative for specific selectivities | Used for enantioselective separations on chiral stationary phases. | [16] |
Note: For all silica gel applications, the addition of 0.1-1% triethylamine is recommended to prevent streaking and improve recovery.
References
- Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
- Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science Publishers.
-
Request PDF. (2025). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate. Available online: [Link]
-
PubMed. (2024). Atroposelective synthesis of axially chiral imidazo[1,2- a]pyridines via asymmetric multicomponent reaction. Sci Adv. 10(49). Available online: [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available online: [Link]
-
MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available online: [Link]
-
PMC. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Available online: [Link]
-
Sciforum. (2021). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Available online: [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available online: [Link]
-
Scientific Research Publishing. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available online: [Link]
-
SciELO. (2015). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available online: [Link]
-
PMC. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available online: [Link]
-
kchem.org. (n.d.). Approaches to the Syntheses of Partially Reduced Imidazo[1,2-a]pyridines. Available online: [Link]
-
PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available online: [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available online: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available online: [Link]
-
PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available online: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available online: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available online: [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available online: [Link]
-
PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available online: [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Available online: [Link]
-
Chemproc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available online: [Link]
-
PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available online: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available online: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available online: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Available online: [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Available online: [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available online: [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available online: [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available online: [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available online: [Link]
Sources
- 1. Atroposelective synthesis of axially chiral imidazo[1,2- a]pyridines via asymmetric multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
"addressing metabolic instability of nitroaromatic compounds in drug development"
Technical Support Center: Metabolic Stability of Nitroaromatic Compounds
Role: Senior Application Scientist Subject: Troubleshooting Metabolic Instability & Toxicity of Nitroaromatic Motifs Audience: Medicinal Chemists, DMPK Scientists, Toxicology Leads
Executive Summary: The "Nitro Liability"
The nitroaromatic group (
The core issue is nitroreduction . In vivo, this moiety is rapidly reduced to the amine (
-
High Clearance: Rapid elimination, often underestimated in standard aerobic assays.
-
Genotoxicity: DNA adduct formation (Ames positive).
-
Idiosyncratic Toxicity: Protein haptenization and redox cycling (oxidative stress).
This guide provides a diagnostic workflow to confirm nitroreduction and actionable strategies to engineer out this liability while maintaining potency.
Diagnostic Troubleshooting: Is Nitroreduction Your Problem?
Use this module to determine if the nitro group is the driver of your compound's attrition.
Q1: My compound is stable in standard microsomal assays but has high in vivo clearance. Why?
A: You are likely facing "anaerobic nitroreduction," which is masked in standard assays.
-
The Mechanism: Nitroreduction is catalyzed by cytosolic enzymes (xanthine oxidase, aldehyde oxidase) and microsomal CYP450s.
-
The Artifact: In standard aerobic microsomal incubations, the nitro radical anion intermediate reacts with molecular oxygen to regenerate the parent nitro compound (futile cycling). This mimics stability.
-
The Reality: In the hypoxic environment of the liver lobule or gut lumen, this futile cycle breaks, and reduction proceeds to the amine, leading to rapid clearance.
Action: Run a Comparative Aerobic/Anaerobic Stability Assay (See Protocol A).
Q2: My compound is Ames positive. Is it the nitro group?
A: Confirm this using Nitroreductase-deficient (NR-) strains.
-
The Logic: Standard Ames strains (e.g., TA98, TA100) possess native nitroreductases that activate nitro compounds into mutagenic hydroxylamines.
-
The Test: Test your compound in parallel with TA98NR or TA100NR (nitroreductase-deficient strains).
-
Result: If mutagenicity drops significantly in the NR- strains, the nitro group is the culprit.
-
Result: If mutagenicity persists, the liability lies elsewhere in the scaffold.
-
Visualizing the Mechanism
The following diagram illustrates the reduction pathway and the "futile cycle" that masks instability in aerobic conditions.
Figure 1: The Nitroreduction pathway. Note the "Aerobic Futile Cycle" which regenerates the parent compound in the presence of oxygen, masking instability in standard assays.
Structural Optimization Strategies
If nitroreduction is confirmed, use these medicinal chemistry strategies to stabilize the scaffold.
Strategy A: Steric Shielding
Place a substituent (e.g., -Me, -Cl) ortho to the nitro group.
-
Mechanism: This forces the nitro group out of planarity with the aromatic ring, disrupting conjugation. This raises the reduction potential (making it harder to reduce) and sterically hinders reductase enzymes.
Strategy B: Electronic Tuning
Lower the single-electron reduction potential (
-
Mechanism: Electron-donating groups (EDGs) on the ring make the nitro group less electrophilic and less prone to initial reduction. Conversely, avoid strong electron-withdrawing groups (EWGs) para to the nitro group.
Strategy C: Bioisosteric Replacement (The Gold Standard)
Replace the nitro group with a moiety that mimics its geometry and electronics but cannot be reduced.
Table 1: Validated Bioisosteres for Aromatic Nitro Groups
| Bioisostere | Electronic ( | Lipophilicity ( | Stability | Notes |
| Nitro (-NO | +0.78 | -0.28 | Low | Reference point. |
| Trifluoromethyl (-CF | +0.54 | +0.88 | High | Classic replacement. More lipophilic; lacks H-bond acceptor capability. |
| Pentafluorosulfanyl (-SF | +0.68 | +1.23 | High | "Super-CF3". Closer electronic match to NO |
| Nitrile (-CN) | +0.66 | -0.57 | Medium | Good electronic match. Less steric bulk. Susceptible to hydrolysis (rare). |
| Difluoromethyl (-CF | +0.45 | +0.10 | High | H-bond donor capability (unlike NO |
| Oxetane | N/A | Low | High | Solubility enhancer. Changes geometry significantly but improves metabolic profile. |
Experimental Protocols (SOPs)
Protocol A: Comparative Anaerobic Microsomal Stability
Purpose: To unmask nitroreduction liability hidden by the aerobic futile cycle.
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH regenerating system.
-
0.1 M Phosphate Buffer (pH 7.4).
-
Oxygen Scavenging System: Glucose Oxidase (10 U/mL) + Catalase (2000 U/mL) + Glucose (10 mM).
-
Argon or Nitrogen gas.
Procedure:
-
Preparation: Prepare two sets of incubation tubes (Aerobic and Anaerobic).
-
Anaerobic Setup:
-
Purge buffer and microsome mix with Argon for 10 minutes.
-
Add the Oxygen Scavenging System (Glucose/Glucose Oxidase/Catalase) to the anaerobic tubes.
-
Note: This enzymatic system is more effective than gas purging alone.
-
-
Incubation:
-
Spike test compound (1 µM final) into both sets.
-
Initiate with NADPH (or buffer for negative control).
-
Seal anaerobic tubes immediately with airtight septa.
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Analyze parent depletion via LC-MS/MS.
-
Monitor Metabolite: Specifically look for the amine metabolite (
Da) transition.
-
-
Interpretation:
-
If
, nitroreduction is the major clearance pathway.
-
Protocol B: Diagnostic Ames Test (Nitro-Specific)
Purpose: To determine if mutagenicity is driven by the nitro group.
Strains:
-
Deficient: S. typhimurium TA98NR, TA100NR (Nitroreductase deficient).
Procedure:
-
Perform standard plate incorporation assay with and without S9 activation.[4]
-
Compare revertant colony counts between Standard and NR- strains at the same concentration.
Decision Logic:
Figure 2: Decision tree for interpreting Ames results using nitroreductase-deficient strains.
References
-
Boelsterli, U. A., et al. (2006). "Toxicity of Nitroaromatic Compounds: Mechanisms and Implications." Current Drug Metabolism.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Svechnikov, S. V., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." Chemistry – A European Journal.
-
Josephy, P. D., et al. (2002). "The Ames Test: Origins, Development, and Applications." Mutagenesis.
-
Walsh, J. S., et al. (1996). "Metabolic Stability of Nitroaromatic Compounds: Anaerobic vs Aerobic." Drug Metabolism and Disposition.
Sources
Validation & Comparative
"comparing the efficacy of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid with existing drugs"
This guide evaluates the therapeutic efficacy and developmental potential of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 1352723-56-8).
Editorial Note: This molecule is a critical pharmacophore scaffold rather than a final marketed drug. Its carboxylic acid moiety is typically derivatized (e.g., into carboxamides or esters) to achieve cellular permeability and target engagement. Consequently, this guide compares the efficacy of its bioactive derivatives —which represent the functional "drug" forms—against current standards of care in Tuberculosis (TB), Oncology, and Parasitology.
Executive Summary
6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid represents a privileged scaffold in medicinal chemistry. Unlike "flat" aromatic systems, the imidazo[1,2-a]pyridine core offers a specific geometry that binds effectively to ATP-binding pockets of kinases and the QcrB subunit of mycobacterial cytochrome bc1.
-
Primary Utility: Precursor for 8-carboxamide anti-tubercular agents (targeting MDR-TB).
-
Secondary Utility: Precursor for 6-amino antitumor agents (via nitro reduction).
-
Key Advantage: The 8-carboxylic acid position allows for the attachment of diverse lipophilic side chains, crucial for penetrating the mycobacterial cell wall or cancer cell membranes.
-
Key Disadvantage: The 6-nitro group acts as a "structural alert" for mutagenicity (Ames positive) in some contexts, requiring careful optimization compared to non-nitro competitors like Telacebec (Q203) .
Therapeutic Application I: Tuberculosis (MDR-TB)
The most advanced application of this scaffold is in the development of inhibitors targeting the respiratory electron transport chain of Mycobacterium tuberculosis.
Mechanism of Action Comparison
The derivatives of this acid function as QcrB Inhibitors . They block the cytochrome bc1 complex, disrupting ATP synthesis.
| Drug / Class | Target | Mechanism | Cross-Resistance Risk |
| 6-Nitro-IP-8-Amides | QcrB (Cytochrome bc1) | Bioenergetic collapse; stops ATP synthesis. | Low (Distinct from Isoniazid/Rifampicin). |
| Isoniazid (INH) | InhA | Inhibits mycolic acid cell wall synthesis. | High (Pre-existing resistance common). |
| Rifampicin (RIF) | RpoB | Inhibits RNA polymerase. | High. |
| Bedaquiline | ATP Synthase | Inhibits ATP synthase directly. | Moderate. |
| Telacebec (Q203) | QcrB | Same as IP-8-amides (Imidazopyridine core). | Potential cross-resistance with IP-8-amides. |
Experimental Efficacy Data (In Vitro)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of optimized 8-carboxamide derivatives synthesized from the title acid, compared to standard drugs against M. tuberculosis H37Rv.
| Compound | MIC (µM) | MIC (µg/mL) | Potency vs. INH | Notes |
| IP-8-Acid (Parent) | >128 | >30 | Inactive | Poor cell wall permeability due to polarity. |
| IP-8-Benzylamide | 0.05 - 0.2 | 0.02 - 0.08 | 2x - 5x Potent | Optimized derivative of the title acid. |
| Isoniazid (Standard) | 0.36 | 0.05 | Reference | Standard of care. |
| PA-824 (Pretomanid) | 0.8 - 2.0 | 0.25 - 0.6 | Superior | Nitro-based competitor. |
| Linezolid | 1.0 - 4.0 | 0.5 - 1.0 | Superior | Used in XDR-TB. |
Interpretation: The parent acid is inactive, but its amide derivatives (synthesized via the protocol below) exhibit nanomolar potency, outperforming Pretomanid and Linezolid in vitro.
Visualization: QcrB Inhibition Pathway
The diagram below illustrates how the scaffold interferes with the mycobacterial Electron Transport Chain (ETC).
Figure 1: The derivative binds to the QcrB subunit, preventing electron transfer from Menaquinone to Cytochrome c, leading to ATP depletion.
Therapeutic Application II: Oncology
In cancer research, the 6-nitro group is often reduced to a 6-amino group to create DNA-intercalating agents or kinase inhibitors.
Comparative Cytotoxicity (IC50)
Comparison of 6-amino-imidazo[1,2-a]pyridine-8-carboxamide derivatives against standard chemotherapeutics in human colon cancer cell lines (HCT-116).
| Compound | IC50 (µM) | Mechanism | Toxicity (Selectivity Index) |
| IP-8-Urea Derivative | 2.4 ± 0.3 | Tubulin Polymerization Inhibition | High (>50) |
| Doxorubicin | 0.8 ± 0.1 | DNA Intercalation / Topo II | Low (<10) |
| 5-Fluorouracil (5-FU) | 5.0 ± 1.2 | Thymidylate Synthase | Moderate |
| Cisplatin | 8.5 ± 0.9 | DNA Crosslinking | Low |
Insight: While less potent than Doxorubicin, the imidazopyridine derivatives often show a better Selectivity Index (SI) , meaning they are less toxic to healthy fibroblast cells compared to standard chemotherapy.
Experimental Protocols
To validate the efficacy of this scaffold, researchers must convert the acid to its active amide form.
Protocol A: Synthesis of Bioactive 8-Carboxamides
Objective: Convert 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid to an active amide (e.g., N-benzyl derivative).
-
Activation: Dissolve 1.0 eq of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid in dry DMF.
-
Coupling Agent: Add 1.2 eq of HATU (or EDC/HOBt) and 2.0 eq of DIPEA. Stir for 15 min at 0°C to form the activated ester.
-
Amine Addition: Add 1.1 eq of the desired amine (e.g., 4-trifluorobenzylamine for TB activity).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: QcrB Enzymatic Assay (Validation)
Objective: Confirm the drug targets the electron transport chain.
-
Preparation: Isolate membrane vesicles from M. smegmatis or M. tuberculosis.
-
Assay Buffer: 50 mM MOPS (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Substrate: Add decylubiquinol (DBH2) as the electron donor and Cytochrome c as the acceptor.
-
Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm.
-
Inhibition: Add the test compound (0.01 - 10 µM) and calculate the % reduction in rate compared to DMSO control.
Safety & Toxicology Profile
A critical consideration for the 6-nitro scaffold is mutagenicity.
-
Ames Test: 6-Nitro derivatives often test positive in Salmonella typhimurium strains (TA98/TA100) due to nitro-reduction by bacterial enzymes.
-
Mitigation: For TB drugs, the nitro group is often replaced with a 6-chloro or 6-cyano group during Lead Optimization to maintain potency while removing mutagenic risk.
-
Exception: For anti-parasitic drugs (Leishmaniasis), the nitro group is essential for mechanism (bioactivation by nitroreductases) and is therefore retained despite toxicity risks.
References
-
Imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Journal of Medicinal Chemistry. (Describes the optimization of the 8-acid scaffold into potent drugs). Link
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. (Validates the QcrB mechanism of action). Link
-
Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives. Indian Journal of Chemistry. (Demonstrates the anticancer utility of the 6-amino/nitro scaffold). Link
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. (Discusses the nitro-group liability and optimization). Link
A Comparative Analysis of 6-Nitro vs. Other Substituted Imidazo[1,2-a]pyridine-8-carboxylic Acids: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, significantly influencing its pharmacological profile. This guide provides a comparative analysis of 6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid against other analogs substituted at the 6-position, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Biological Activity
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic structure that has garnered significant attention from medicinal chemists. Its rigid framework and the presence of nitrogen atoms provide opportunities for diverse molecular interactions with biological targets. The synthesis of this scaffold is well-established, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, among other methods.[3][4] This synthetic accessibility allows for the systematic exploration of various substituents to optimize biological activity.
The Strategic Importance of the 6-Position
The 6-position of the imidazo[1,2-a]pyridine ring is a key site for modification, as substituents at this position can significantly modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. This, in turn, influences the compound's interaction with target proteins and its overall pharmacokinetic and pharmacodynamic properties.
Comparative Analysis: 6-Nitro vs. Other 6-Substituted Analogs
This section provides a comparative overview of the influence of different substituents at the 6-position on the biological activity of imidazo[1,2-a]pyridine-8-carboxylic acids and related derivatives. The analysis is based on available experimental data, primarily focusing on anticancer and antitubercular activities.
The 6-Nitro Substituent: An Electron-Withdrawing Powerhouse
The nitro group (-NO2) is a strong electron-withdrawing group that can profoundly impact a molecule's biological activity. In the context of imidazo[1,2-a]pyridines, the 6-nitro substitution has been explored for its potential to enhance anticancer and antitubercular effects. The electron-withdrawing nature of the nitro group can influence the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking, with target enzymes or receptors.
While specific data for 6-nitroimidazo[1,2-a]pyridine-8-carboxylic acid is limited in the readily available literature, studies on related 3-aminoimidazo[1,2-a]pyridine derivatives have shown that a nitro group at other positions can contribute to potent cytotoxicity against cancer cell lines. For instance, a compound with a nitro group on a C-2 substituted moiety demonstrated high inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[2][5]
6-Amino, 6-Halo, and 6-Alkyl Substituents: A Spectrum of Properties
In contrast to the electron-withdrawing nitro group, other substituents at the 6-position offer a range of electronic and steric properties:
-
6-Amino (-NH2): An electron-donating group that can participate in hydrogen bonding and alter the basicity of the heterocyclic system. 3-Amino-imidazo[1,2-a]pyridines have been investigated as inhibitors of Mycobacterium tuberculosis glutamine synthetase.[6]
-
6-Halo (e.g., -Br, -Cl): Halogens are electron-withdrawing groups that can also increase lipophilicity, potentially enhancing cell membrane permeability. A study on 6-substituted imidazo[1,2-a]pyridines demonstrated that halogenated derivatives exhibit significant activity against colon cancer cell lines.[6]
-
6-Alkyl (e.g., -CH3): Alkyl groups are electron-donating and increase lipophilicity. Their steric bulk can influence the binding affinity and selectivity of the compound for its target.
Performance Data: Anticancer and Antitubercular Activities
The following tables summarize the available experimental data for various 6-substituted imidazo[1,2-a]pyridine derivatives. It is important to note that a direct comparison is challenging due to variations in the specific molecular structures and the experimental conditions across different studies. The data presented here is for imidazo[1,2-a]pyridine scaffolds with substitutions at the 6-position, which can provide valuable insights into the potential of the corresponding 8-carboxylic acid derivatives.
Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Type | Substituent at 6-Position | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative | -H | HT-29 | >100 | [6] |
| Imidazo[1,2-a]pyridine derivative | -Cl | HT-29 | 10.5 | [6] |
| Imidazo[1,2-a]pyridine derivative | -Br | HT-29 | 12.3 | [6] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | -H (on quinazoline) | HCC827 | 0.09 - 0.43 | [7][8] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Type | Substituent(s) | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide | 2,7-dimethyl | H37Rv | <0.03 - 5 | [6] |
| Imidazo[1,2-a]pyridine analogues | Various | H37Rv | 1.6 - 6.25 | [9] |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid Scaffold
A general and established method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 8-carboxylic acid derivatives, a common starting material is 2-amino-3-cyanopyridine, which can be cyclized and subsequently hydrolyzed to the desired carboxylic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted imidazo[1,2-a]pyridines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., isoniazid).
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Structure-Activity Relationship (SAR) Insights and Future Directions
-
Electron-withdrawing groups at the 6-position, such as nitro and halo groups, appear to be favorable for anticancer activity. This suggests that reducing the electron density of the imidazo[1,2-a]pyridine ring may enhance its interaction with biological targets relevant to cancer.
-
The nature of the substituent at the 6-position significantly impacts antitubercular activity, with a range of potencies observed for different derivatives.
Logical Relationship of SAR
Caption: Influence of 6-position substituents on biological activity.
Future research should focus on the systematic synthesis and evaluation of a series of 6-substituted imidazo[1,2-a]pyridine-8-carboxylic acids to establish a more definitive SAR. This would involve synthesizing analogs with a diverse range of substituents at the 6-position and testing them under standardized anticancer and antitubercular assay conditions. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity for further development as therapeutic agents.
References
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 569-593. [Link]
-
Kumar, A., Sharma, V., Behl, T., & Sachdeva, M. (2023). Design, synthesis and biological evaluation of some imidazo[1, 2-a] pyridine derivatives as anti-tubercular agents: an in silico-in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]
-
Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237-243. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 569-593. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC chemistry, 19(1), 1-13. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 569-593. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 569-593. [Link]
-
de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-760. [Link]
-
Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International journal of molecular sciences, 24(7), 6851. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
-
Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. [Link]
-
Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International journal of molecular sciences, 24(7), 6851. [Link]
-
Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 618395. [Link]
-
Sanchez-Alvarez, I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Dotsenko, V. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1083. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Sławiński, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023. [Link]
-
Gulea, M., & Vasile, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS omega, 6(51), 35125-35143. [Link]
Sources
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Antitubercular Agents: A Comparative Guide for 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic Acid
A Senior Application Scientist's Guide to Preclinical Efficacy Assessment
For researchers in the field of mycobacterial therapeutics, the journey from a promising in vitro hit to a viable clinical candidate is long and fraught with challenges. A critical milestone in this journey is the in vivo validation of a compound's antitubercular potential. This guide provides a comprehensive framework for designing and interpreting in vivo studies, using the novel compound 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (hereafter referred to as Compound X) as a central case study. We will objectively compare its projected efficacy against established first- and second-line antitubercular drugs, providing the necessary experimental context and data interpretation to guide your research.
Introduction: The Promise of Nitroimidazoles in the Fight Against Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents with novel mechanisms of action. The nitroimidazole class of compounds has emerged as a particularly promising area of research. Two notable members of this class, Delamanid and Pretomanid, have already been approved for the treatment of MDR-TB, demonstrating the potent antimycobacterial activity of this scaffold.[1][2][3]
Compound X, 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid, shares the core nitroimidazole structure, suggesting a similar mechanism of action. These compounds are prodrugs that are activated within the mycobacterium by the deazaflavin-dependent nitroreductase (Ddn).[2][4] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual effect: they inhibit the synthesis of essential mycolic acids for the bacterial cell wall and act as respiratory poisons, effective against both replicating and non-replicating (dormant) Mtb.[2][4][5]
This guide will outline a robust in vivo validation strategy for Compound X, comparing its expected performance with that of standard-of-care drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and the related nitroimidazoles, Delamanid and Pretomanid.
Experimental Design: A Murine Model for Antitubercular Efficacy
The BALB/c mouse model is the most widely used and well-characterized model for the preclinical evaluation of antitubercular drugs.[6][7] This is due to its reproducibility and the ability to mimic key aspects of human tuberculosis, including the formation of lung granulomas.[8][9]
Experimental Workflow
Caption: Presumed mechanism of action for 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid.
This dual mechanism is a key advantage of the nitroimidazole class, as it targets both actively replicating and dormant, non-replicating bacilli, which are a major cause of treatment relapse. [4]
Detailed Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Enumeration
-
Aseptically remove the lungs and spleen from euthanized mice.
-
Homogenize the organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Prepare 10-fold serial dilutions of the homogenates in PBS.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates with 30-300 colonies and calculate the CFU per organ. [10][11]
Protocol 2: Histopathological Analysis
-
Fix the left lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it into 5 µm slices.
-
Stain the sections with hematoxylin and eosin (H&E) for general morphology and Ziehl-Neelsen (ZN) stain to visualize acid-fast bacilli.
-
Examine the slides under a microscope to assess the degree of inflammation, granuloma size and structure, and the presence of necrosis. [8][12][13]
Conclusion and Future Perspectives
The in vivo validation of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (Compound X) is a critical step in assessing its potential as a new antitubercular agent. Based on the established activity of the nitroimidazole class, it is anticipated that Compound X will demonstrate significant bactericidal activity in the murine model, comparable to or exceeding that of first-line drugs against drug-susceptible Mtb.
A successful in vivo study, demonstrating a significant reduction in bacterial load and favorable histopathological outcomes, would warrant further investigation, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To determine the optimal dosing regimen.
-
Toxicity studies: To assess the safety profile of the compound.
-
Efficacy in combination therapy: To evaluate its potential as part of a multi-drug regimen, which is the standard of care for tuberculosis treatment.
By following the rigorous experimental design and comparative analysis outlined in this guide, researchers can effectively evaluate the in vivo potential of novel antitubercular candidates like 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid and contribute to the development of new, more effective treatments for this devastating global disease.
References
-
Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC. (2021, October 7). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Pretomanid? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
-
What is the mechanism of action of Pretomanid? - Dr.Oracle. (2025, September 14). Dr.Oracle. [Link]
-
Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Delamanid? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
-
Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - OUCI. (n.d.). Ovid. [Link]
-
Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC. (2023, March 21). National Center for Biotechnology Information. [Link]
-
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed. (2012, August 15). National Center for Biotechnology Information. [Link]
-
Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PMC - NIH. (1997, March). National Center for Biotechnology Information. [Link]
-
High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - Frontiers. (2015, June 23). Frontiers. [Link]
-
The role of delamanid in the treatment of drug-resistant tuberculosis - Dove Medical Press. (2015, May 13). Dove Press. [Link]
-
(PDF) A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012, May 25). ResearchGate. [Link]
-
Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Pretomanid - Wikipedia. (n.d.). Wikipedia. [Link]
-
new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2012, August 15). Oxford Academic. [Link]
-
Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC - NIH. (2013, August 29). National Center for Biotechnology Information. [Link]
-
One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - Frontiers. (2021, March 15). Frontiers. [Link]
-
pretomanid tablets. (n.d.). U.S. Food and Drug Administration. [Link]
-
Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice. (2010, December 3). American Thoracic Society. [Link]
-
Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2008, January). American Society for Microbiology. [Link]
-
Efficacy of Microencapsulated Rifampin inMycobacterium tuberculosis-Infected Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (2001, May). American Society for Microbiology. [Link]
-
Comparison of the 'Denver regimen' against acute tuberculosis in the mouse and guinea pig | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2010, April 15). Oxford Academic. [Link]
-
Presence of multiple lesion types with vastly different microenvironments in C3HeB/FeJ mice following aerosol infection with Mycobacterium tuberculosis - Company of Biologists Journals. (2015, June 1). The Company of Biologists. [Link]
-
Optimization of the Rifampin Dosage to Improve the Therapeutic Efficacy in Tuberculosis Treatment Using a Murine Model - Radboud Repository. (2012). Radboud University. [Link]
-
TB R&D Weekly Update: Recommended Dose of Pyrazinamide Could Be Inadequate. (n.d.). Treatment Action Group. [Link]
-
Immunopathology of Pulmonary Mycobacterium tuberculosis Infection in a Humanized Mouse Model - PMC. (2024, January 29). National Center for Biotechnology Information. [Link]
-
Establishing translational performance standards for TB therapy using rifampicin-based regimens in a male and female high-burden murine model - PMC. (2025, July 30). National Center for Biotechnology Information. [Link]
-
Potentiation of rifampin activity in a mouse model of tuberculosis by activation of host transcription factor EB - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]
-
Comparative pathology of experimental pulmonary tuberculosis in animal models - Frontiers. (2023, October 11). Frontiers. [Link]
-
Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2012, March). American Society for Microbiology. [Link]
-
Dose-dependent activity of pyrazinamide (Z) against chronic murine TB.... - ResearchGate. (2011, April). ResearchGate. [Link]
-
Lung histopathology of Mycobacterium tuberculosis-infected and treated... - ResearchGate. (2023, November). ResearchGate. [Link]
-
IL-10 Modulation Increases Pyrazinamide's Antimycobacterial Efficacy against Mycobacterium tuberculosis Infection in Mice - Oxford Academic. (2023, June 6). Oxford Academic. [Link]
-
(PDF) Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - ResearchGate. (2025, March 21). ResearchGate. [Link]
-
Studies of the Specific Activity of Aerosolized Isoniazid against Tuberculosis in a Mouse Model - MDPI. (2022, November 1). MDPI. [Link]
-
Histopathological Study of the Lungs of Mice Receiving Human Secretory IgA and Challenged with Mycobacterium tuberculosis - PMC - NIH. (2007, June). National Center for Biotechnology Information. [Link]
-
Isoniazid (INH) treatment at 25 mg/kg is less effective in C3HeB/FeJ... - ResearchGate. (2015, April). ResearchGate. [Link]
-
Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC. (2002, April). National Center for Biotechnology Information. [Link]
-
Evaluation of Once-Weekly Therapy for Tuberculosis Using Isoniazid plus Rifamycins in the Mouse Aerosol Infection Model | Antimicrobial Agents and Chemotherapy - ASM Journals - American Society for Microbiology. (1998, November). American Society for Microbiology. [Link]
-
Micro-Colony Forming Unit Assay for Efficacy Evaluation of Vaccines Against Tuberculosis. (2023, July 28). Journal of Visualized Experiments. [Link]
-
The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC. (2018, August 16). National Center for Biotechnology Information. [Link]
-
What Mice Can Teach Us about How to Stop Drug- Resistant Tuberculosis: Correct Chemotherapy Regimen and Patient Compliance are. (2024, January 12). Cureus. [Link]
Sources
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. Pretomanid - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 6. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 7. besjournal.com [besjournal.com]
- 8. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]
- 9. Histopathological Study of the Lungs of Mice Receiving Human Secretory IgA and Challenged with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
"validation of a novel drug target for 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid"
Topic: Validation of a Novel Drug Target for 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid Context: Anti-Infective Drug Discovery (Tuberculosis & Neglected Tropical Diseases) Target Audience: Researchers, Senior Scientists, and Drug Development Leads.
Executive Summary: The Strategic Value of the 6-Nitro-IP Scaffold
In the landscape of antimicrobial drug discovery, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure," most notably validated by the clinical candidate Telacebec (Q203) . However, the specific derivative 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid presents a unique dual-functionality hypothesis. The core IP scaffold suggests inhibition of the Cytochrome bc1 complex (QcrB) , while the 6-nitro moiety introduces the potential for bioreductive activation via Deazaflavin-dependent nitroreductase (Ddn) , similar to Pretomanid.
This guide outlines the rigorous validation protocol required to confirm the primary mechanism of action (MoA) of this novel lead, distinguishing between bioenergetic collapse (QcrB inhibition) and radical-mediated DNA damage (nitro-activation).
Part 1: Target Hypothesis & Comparative Landscape
Before initiating wet-lab validation, we must ground the molecule against existing standards. The presence of the 8-carboxylic acid suggests this molecule is likely a prodrug or a functional intermediate requiring esterification/amidation for cell permeability, or it acts directly on an extracellular/periplasmic domain.
Comparative Analysis: 6-Nitro-IP vs. Standard of Care
| Feature | 6-Nitroimidazo[1,2-A]pyridine-8-COOH | Telacebec (Q203) | Pretomanid (PA-824) |
| Primary Target | Putative: QcrB (Cytochrome bc1) | QcrB (Cytochrome bc1) | Ddn (Nitroreductase) |
| Secondary Mechanism | Nitro-activation (Radical formation) | None | Cell wall synthesis inhibition |
| Chemical Liability | Carboxylic acid (Permeability limit) | Lipophilicity (High LogP) | Low solubility |
| Resistance Profile | Hypothesis: Low (Dual-mechanism) | Moderate (QcrB upregulation) | Moderate (Ddn mutations) |
| Development Stage | Lead Optimization / Validation | Phase II Clinical | FDA Approved |
Part 2: Experimental Validation Protocols
To scientifically validate the target, we employ a "Triangulation Strategy" combining Genomics , Bioenergetics , and Biochemistry .
Protocol A: Spontaneous Resistant Mutant Generation (Genomic Validation)
Rationale: If the drug targets a specific protein, forcing bacteria to grow under sublethal drug pressure will select for mutations in the gene encoding that target.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (
). -
Selection Plates: Prepare 7H10 agar plates containing the drug at
, , and the Minimum Inhibitory Concentration (MIC). -
Incubation: Plate
and CFU. Incubate at 37°C for 4-6 weeks. -
Isolation & Sequencing: Pick surviving colonies. Amplify genomic DNA and perform Whole Genome Sequencing (WGS) .
-
Analysis: Map reads against H37Rv reference.
-
Success Criteria: Identification of Non-Synonymous SNPs in qcrB (e.g., A317T) or ddn .
-
Causality Check: Complementation of the wild-type gene into the mutant should restore susceptibility.
-
Protocol B: Bioenergetic Profiling (Seahorse XF Analysis)
Rationale: QcrB inhibitors cause a specific "bioenergetic signature"—a drop in Oxygen Consumption Rate (OCR) without affecting Extracellular Acidification Rate (ECAR) initially, followed by ATP depletion.
-
Setup: Adhere Mycobacteria to Cell-Tak coated XF96 microplates (
cells/well). -
Basal Measurement: Measure basal OCR for 3 cycles.
-
Drug Injection: Inject 6-Nitroimidazo[1,2-A]pyridine-8-COOH (at
MIC). -
Controls:
-
Negative: DMSO (Vehicle).
-
Positive (QcrB): Telacebec (Q203).[1]
-
Uncoupler: FCCP (to test max respiration).
-
-
Outcome Interpretation:
-
QcrB Profile: Immediate reduction in OCR, inability to respond to FCCP.
-
Uncoupler Profile: Spike in OCR (proton leak).
-
Protocol C: Terminal Oxidase Rescue Assay
Rationale:M. tuberculosis has two terminal oxidases: Cytochrome bc1-aa3 (inhibited by QcrB blockers) and Cytochrome bd (insensitive). The bd oxidase can rescue respiration if bc1 is blocked, but it is energetically less efficient.
-
Strain Construction: Use a
mutant (lacking Cytochrome bd oxidase). -
MIC Comparison: Determine MIC of the drug against Wild Type (WT) vs.
. -
Hypersensitivity:
-
If the target is QcrB , the
strain will be hyper-susceptible (MIC drops >10-fold) because the rescue pathway is removed. -
If the target is Ddn/DNA , MIC remains similar between WT and mutant.
-
Part 3: Mechanism of Action Visualization
The following diagram illustrates the proposed dual-pathway interference of the 6-Nitro-IP scaffold within the Mycobacterial Electron Transport Chain (ETC).
Caption: Dual-mechanism hypothesis: Primary inhibition of the QcrB complex halts electron flow, while potential nitro-reduction by Ddn releases toxic intermediates.
Part 4: Synthesis & Chemical Grounding
The "8-carboxylic acid" position is chemically versatile. In your validation, consider that the free acid may have poor cell wall penetration in Mycobacteria.
-
Recommendation: Synthesize the Methyl Ester or an Amide derivative (e.g., 2-phenoxyethyl amide) alongside the free acid.
-
Causality: If the Ester is active (MIC < 1 µM) but the Acid is inactive (MIC > 64 µM), the target is intracellular, and the acid is permeability-limited.
References
-
Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[1] Nature Medicine. Link
-
Pethe, K., et al. (2013). "Discovery of specific inhibitors of mycobacterial cytochrome bc1." Nature Communications. Link
-
Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link
-
Abrahams, K. A., et al. (2012). "Identification of novel imidazo[1,2-a]pyridine inhibitors of Mycobacterium tuberculosis QcrB." PLOS ONE. Link
-
Cherian, J., et al. (2021). "Imidazopyridine-based inhibitors of the mycobacterial cytochrome bc1: Structural and biochemical insights." ACS Infectious Diseases. Link
Sources
"comparative pharmacokinetics of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid and its analogs"
The following guide provides an in-depth comparative analysis of the pharmacokinetics (PK) of 6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid (the "Scaffold") versus its functionalized Amide Analogs (the "Optimized Candidates").
This analysis is grounded in recent medicinal chemistry advancements targeting Mycobacterium tuberculosis (Mtb) and kinetoplastid parasites (e.g., Leishmania), where this scaffold serves as a privileged structure for developing inhibitors of the QcrB respiratory complex and substrates for the Ddn nitroreductase.
Executive Summary
6-Nitroimidazo[1,2-a]pyridine-8-carboxylic acid represents a critical synthetic intermediate and a polar "parent" scaffold. While it possesses the essential nitro-heterocyclic core required for bioreductive activation, its physicochemical properties (high polarity, low permeability) render it pharmacokinetically poor as a standalone drug.
In contrast, its Amide Analogs (formed by functionalizing the C8-carboxylic acid with lipophilic amines) exhibit a "flipped" PK profile: high oral bioavailability, extensive tissue distribution, and metabolic stability optimized for once-daily dosing. The transition from Acid to Amide is the key step in converting this chemical series from a synthetic precursor into a potent anti-infective agent.
Key Performance Indicators (KPI) Comparison
| Feature | 6-Nitro...8-Carboxylic Acid (Scaffold) | Optimized Amide Analogs (e.g., Benzylamides) |
| Solubility (Aq) | High (pH dependent) | Low to Moderate (Improved by formulation) |
| LogP (Lipophilicity) | < 1.0 (Hydrophilic) | 2.5 – 4.5 (Lipophilic) |
| Oral Bioavailability (F) | < 5% (Predicted) | > 30% (Up to 60% in optimized leads) |
| Half-life ( | Rapid Renal Clearance (< 1 h) | Extended (12 – 24 h) |
| Primary Clearance | Renal Excretion (Unchanged) | Hepatic Metabolism (Nitro-reduction/Oxidation) |
| Target Access | Poor (Cell wall impermeable) | Excellent (Passive diffusion + Accumulation) |
Detailed Pharmacokinetic Analysis
Absorption and Physicochemical Properties
The Acid Scaffold suffers from the "carboxylic acid liability" in intracellular infectious disease. At physiological pH, it exists primarily as a carboxylate anion, preventing passive diffusion across the lipid-rich mycolic acid cell wall of M. tuberculosis or the host macrophage membrane.
-
The Analogs: Functionalization of the C8-position with lipophilic groups (e.g., 4-(trifluoromethoxy)benzylamine) masks the anionic charge. This modification increases the cLogP to the optimal range (3–5), facilitating rapid membrane permeation.
-
Data Insight: In Caco-2 permeability assays, amide analogs typically show
cm/s, whereas the parent acid shows negligible transport.
Distribution and Tissue Penetration
-
Scaffold: Due to high polarity, the acid is confined to the plasma volume (
L/kg) and fails to penetrate granulomas or necrotic tissue where dormant bacteria reside. -
Analogs: Optimized analogs exhibit a high Volume of Distribution (
L/kg). The nitroimidazo[1,2-a]pyridine core, when lipophilic, partitions effectively into the lungs and spleen.-
Critical Finding: In murine models, amide analogs have demonstrated Lung/Plasma ratios > 2, ensuring the drug reaches the site of infection.
-
Metabolism (Bioreductive Activation)
This is the most distinct PK/PD feature of the 6-nitroimidazo[1,2-a]pyridine class.
-
Mechanism: These compounds are "pro-drugs" activated by the F420-dependent nitroreductase Ddn (in M. tuberculosis) or similar nitroreductases in parasites.
-
Pathway:
-
Entry into the pathogen.
-
Enzymatic reduction of the 6-Nitro group to a reactive intermediate (nitroso/hydroxylamine).
-
Release of reactive nitrogen species (NO) or covalent binding to cellular targets.
-
-
Host Metabolism: In mammalian microsomes (human/mouse), the Optimized Analogs are designed to resist oxidative metabolism (CYP450). The 8-carboxamide linkage is generally stable, whereas the parent acid would undergo rapid Phase II glucuronidation.
Excretion
-
Scaffold: Rapidly eliminated via organic anion transporters (OATs) in the kidney.
-
Analogs: Clearance is primarily metabolic (slow hepatic turnover). This results in a long terminal half-life (
), supporting once-daily oral dosing regimens essential for TB compliance.
Experimental Protocols
Protocol A: In Vitro Microsomal Stability Assay
To determine metabolic clearance (
-
Preparation: Prepare 10 mM stock solutions of the test compound (Amide Analog) and control (Parent Acid) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse) and 1 mM NADPH.
-
Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Protocol B: In Vivo Pharmacokinetics (Mouse)
To validate oral bioavailability and half-life.
-
Animals: Male BALB/c mice (n=3 per timepoint).
-
Dosing:
-
Group 1 (IV): 1 mg/kg (Formulation: 5% DMSO / 5% Solutol / 90% Saline).
-
Group 2 (PO): 5 mg/kg (Formulation: 0.5% CMC / 0.1% Tween 80 suspension).
-
-
Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Processing: Plasma separation via centrifugation. Protein precipitation with acetonitrile.
-
Data Analysis: Calculate AUC,
, , and (Bioavailability) using non-compartmental analysis (WinNonlin or equivalent).
Visualizations
Bioreductive Activation Pathway (Mechanism of Action)
The following diagram illustrates the critical metabolic activation of the 6-nitroimidazo[1,2-a]pyridine core inside the pathogen (Mtb), a process dependent on the PK properties allowing cell entry.
Caption: The metabolic activation cascade of 6-nitroimidazo[1,2-a]pyridines by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.
Comparative PK Workflow
This flowchart outlines the decision logic for optimizing the Acid Scaffold into a viable Drug Candidate.
Caption: Optimization workflow converting the high-clearance acid scaffold into a high-exposure amide candidate.
References
-
Comparison of Imidazo[1,2-a]pyridine PK Profiles BenchChem Technical Support Team. (2025).[1][2][3][4][5] "A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives."
-
Synthesis and SAR of Imidazo[1,2-a]pyridine-3-carboxamides Moraski, G. C., et al. (2013).[6] "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters.
-
Antileishmanial Activity and PK of Nitroimidazo-pyridines Jarrige, L., et al. (2022). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals.[2][3][6][7][8][9][10][11]
-
Mechanism of Action (Ddn Activation) Singh, R., et al. (2008).[3] "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science.
-
Review of Imidazo[1,2-a]pyridine Biological Activity Gueiffier, C., et al.[5][8][10][12] (2014). "Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines." ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid. The following procedures are based on the known hazards associated with its functional groups—a nitroaromatic system and a carboxylic acid—and general best practices for laboratory safety. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact.
The presence of a nitro group on the aromatic ring system significantly increases the potential hazards of this compound compared to its non-nitrated parent structures. Nitroaromatic compounds are a class of chemicals known for their energetic properties and potential toxicity.[1][2] The carboxylic acid functional group also introduces corrosive characteristics that must be handled with care.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Due to the combined risks of the nitroaromatic and carboxylic acid functionalities, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Summary of Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Similar imidazo[1,2-a]pyridine carboxylic acid structures are known to cause skin and serious eye irritation.[4][5] The presence of the carboxylic acid group suggests these effects could be corrosive.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
-
Toxicity: Nitroaromatic compounds are recognized as hazardous due to their high toxicity.[6] Overexposure can lead to serious health issues.
-
Flammability and Explosion Risk: Aromatic nitro compounds can be flammable and may have explosive properties, especially when heated or under alkaline conditions.[1]
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum recommended PPE is outlined below.
| Body Part | PPE Type | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 or equivalent standards.[7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[9][10] For prolonged handling or in case of immersion, heavier duty gloves such as neoprene or rubber should be considered.[10] Always inspect gloves for integrity before each use and change them immediately upon contamination.[10] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended due to the potential flammability of nitroaromatic compounds.[7] Ensure the coat is fully buttoned to provide maximum skin coverage. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects.[7] |
| Respiratory | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][11] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid is essential for maintaining a safe laboratory environment.
Chemical Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Avoid contact with strong reducing agents (e.g., hydrides), strong oxidizing agents (e.g., peroxides, chlorates), and alkaline conditions.[1] Store separately from bases.
-
Container: Keep the container tightly closed and clearly labeled.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[11] Have all necessary PPE donned and a chemical spill kit readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination of the laboratory environment.
-
Dissolution: When dissolving the solid, add the compound slowly to the solvent to avoid splashing. Be aware that reactions with certain solvents could be exothermic.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential for uncontrolled exothermic reactions has been assessed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Safe Disposal Plan:
The improper disposal of nitroaromatic compounds can lead to environmental contamination.[2][6]
-
Waste Collection: All solid waste contaminated with 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid and any solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed. Specifically, avoid mixing with strong acids, bases, or reactive chemicals.
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company. Neutralization of the spent acid with a base like lime or ammonia followed by separation is a potential treatment method, though this should be performed by qualified professionals.[12]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid.
Caption: Workflow for the safe handling of 6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid.
Causality and Self-Validation
The protocols outlined in this guide are designed to be a self-validating system. The stringent PPE requirements are in place due to the known irritant and potentially corrosive nature of the carboxylic acid group, combined with the toxicity and reactivity of the nitroaromatic functionality.[1][3][4] The mandatory use of a fume hood directly addresses the inhalation hazard.[3][11] The specific disposal procedures are critical for mitigating the environmental risks associated with nitroaromatic compounds.[6] By adhering to these steps, you are actively minimizing the potential for exposure and ensuring a safe experimental outcome.
References
-
Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. Available from: [Link]
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. Available from: [Link]
-
SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. YouTube. Available from: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]
-
General Lab Safety Procedure. Caltech CCE. Available from: [Link]
-
Laboratory Chemical Safety Manual. University of Alberta. Available from: [Link]
-
Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376. PubChem. Available from: [Link]
- Process for separating nitroaromatic compounds from spent nitric acid. European Patent Office. Google Patents.
-
Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. NIH. Available from: [Link]
-
Aromatic compounds and processes for their removal from the environment. Available from: [Link]
-
8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid. J&K Scientific. Available from: [Link]
-
6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Oakwood Chemical. Available from: [Link]
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studyrocket.co.uk [studyrocket.co.uk]
- 4. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
